molecular formula C22H32ClN3O3 B607801 GSK2793660 (hydrochloride) CAS No. 1613458-79-9

GSK2793660 (hydrochloride)

Número de catálogo: B607801
Número CAS: 1613458-79-9
Peso molecular: 421.966
Clave InChI: OJLKEWKIRMKTMI-NGVIVVQLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2793660 is a irreversible covalent α,β-unsaturated amide based DPP1 inhibitor currently in clinical trials for the treatment of cystic fibrosis, noncystic fibrosis bronchiectasis, ANCA-associated vasculitis and bronchiectasis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

1613458-79-9

Fórmula molecular

C22H32ClN3O3

Peso molecular

421.966

Nombre IUPAC

4-amino-N-[(E,4S)-1-(2,3-dihydroindol-1-yl)-6-methyl-1-oxohept-2-en-4-yl]oxane-4-carboxamide;hydrochloride

InChI

InChI=1S/C22H31N3O3.ClH/c1-16(2)15-18(24-21(27)22(23)10-13-28-14-11-22)7-8-20(26)25-12-9-17-5-3-4-6-19(17)25;/h3-8,16,18H,9-15,23H2,1-2H3,(H,24,27);1H/b8-7+;/t18-;/m1./s1

Clave InChI

OJLKEWKIRMKTMI-NGVIVVQLSA-N

SMILES

CC(C)CC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK2793660;  GSK-2793660;  GSK 2793660;  GSK2793660 HCl

Origen del producto

United States

Foundational & Exploratory

Technical Guide: GSK2793660 – The Discovery and Lessons of Irreversible Cathepsin C Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GSK2793660 represents a pivotal case study in the drug discovery of anti-inflammatory agents targeting Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase 1 (DPP1). Developed by GlaxoSmithKline, this small molecule was designed to arrest the activation of neutrophil serine proteases (NSPs)—specifically Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG)—thereby treating neutrophil-dominant inflammatory diseases like Non-Cystic Fibrosis Bronchiectasis (NCFBE) and Cystic Fibrosis .

While GSK2793660 demonstrated exceptional potency (


) and selectivity in preclinical models, its development was terminated in Phase I clinical trials. The compound caused severe epidermal desquamation  (skin peeling) in human subjects, a phenotype mimicking Papillon-Lefèvre Syndrome (PLS) . This failure provided a critical lesson for the field: irreversible inhibition  of CTSC may deplete the enzyme below the threshold required for epidermal homeostasis, whereas reversible inhibitors  (e.g., Brensocatib) appear to spare this function.

This guide details the chemical biology, mechanism of action, synthetic logic, and the critical safety boundaries defined by GSK2793660.

Scientific Rationale: The Vicious Vortex of Inflammation

The therapeutic hypothesis for GSK2793660 is grounded in disrupting the "vicious vortex" of bronchiectasis—a cycle of infection, inflammation, and lung tissue destruction.

The Target: Cathepsin C (CTSC)

CTSC is a lysosomal cysteine protease unique among cathepsins due to its tetrameric structure and chloride dependence. It functions as an "activase" in the bone marrow during the promyelocytic stage of neutrophil development.

  • Mechanism: CTSC removes the N-terminal dipeptide from inactive NSP zymogens.

  • Consequence: This cleavage induces a conformational change, activating the protease before it is packaged into azurophilic granules.[1]

  • Therapeutic Logic: Inhibiting CTSC prevents the maturation of NE, PR3, and CatG. Neutrophils are released from the bone marrow "disarmed," unable to cause proteolytic tissue damage upon recruitment to the lung.

Pathway Visualization

The following diagram illustrates the critical node CTSC occupies in neutrophil biology.

CTSC_Pathway BoneMarrow Bone Marrow (Promyelocyte) Zymogens Inactive Zymogens (Pro-NE, Pro-PR3, Pro-CatG) BoneMarrow->Zymogens CTSC Cathepsin C (DPP1) CTSC->Zymogens ActiveNSPs Active NSPs (NE, PR3, CatG) Zymogens->ActiveNSPs Activated by CTSC Neutrophil Mature Neutrophil (Azurophilic Granules) ActiveNSPs->Neutrophil Packaged Lung Lung Tissue (Inflammation Site) Neutrophil->Lung Recruitment Damage Tissue Damage Mucus Hypersecretion Lung->Damage Protease Release

Figure 1: The Cathepsin C activation cascade. GSK2793660 targets the red node (CTSC), preventing the transition from yellow (zymogens) to green (active proteases).

Chemical Biology & Mechanism of Action

Molecule Profile
  • Compound Name: GSK2793660[1][2][3][4][5][6]

  • CAS Registry Number: 1613458-70-0[2][4][5][6]

  • Chemical Class: Peptidyl vinyl amide / Tetrahydropyran derivative.

  • IUPAC Name: 4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide.[6]

Binding Mechanism: The "Warhead" Factor

GSK2793660 is distinguished by its irreversible binding mode.

  • Recognition: The tetrahydropyran-amino acid core mimics the dipeptide substrate, guiding the molecule into the S1/S2 pockets of CTSC.

  • Covalent Capture: The molecule possesses an

    
    -unsaturated amide (vinyl amide)  warhead.
    
  • Reaction: The active site cysteine thiolate of CTSC performs a Michael addition on the vinyl group, forming a permanent covalent bond.

Kinetic Parameters:

Parameter Value Significance

| IC50 |


 | Extremely potent inhibition.[1] |
| 

|

| Rapid and efficient covalent inactivation. | | Selectivity | >1000-fold | Highly selective vs. Cathepsins B, K, L, S. |

The "Irreversible" Trap: Clinical Failure & Lessons

The failure of GSK2793660 in Phase I is a textbook example of "on-target toxicity" driven by binding kinetics.

The Papillon-Lefèvre Syndrome (PLS) Connection

Humans lacking functional CTSC develop PLS, characterized by severe periodontitis and palmoplantar keratoderma (thickening and peeling of skin on palms and soles). CTSC is seemingly required for the degradation of specific proteins in the cornified envelope of the skin.

Irreversible vs. Reversible Inhibition[1]
  • GSK2793660 (Irreversible): Permanently silenced the enzyme. Because the turnover of CTSC in skin tissue is slow, the enzyme activity was effectively obliterated, replicating the genetic PLS phenotype (skin peeling) in healthy volunteers after just 21 days of dosing.

  • Brensocatib (Reversible): A nitrile-based inhibitor (developed by Insmed/AstraZeneca). It binds reversibly.[7][8] This allows for a "trough" period where some enzyme activity is restored between doses, sufficient to maintain skin homeostasis but low enough to inhibit NSP activation in the bone marrow.

Key Insight: For targets with structural roles in slow-turnover tissues (like skin), reversible inhibition offers a superior therapeutic index compared to irreversible covalent modification.

Technical Protocols

In Vitro CTSC Inhibition Assay

This protocol validates the potency of CTSC inhibitors using a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant human Cathepsin C (activated).

  • Substrate: Gly-Arg-AMC (7-amino-4-methylcoumarin).

  • Buffer: 50 mM MES (pH 5.5), 100 mM NaCl, 2 mM DTT, 1 mM EDTA.

Workflow:

  • Activation: Dilute CTSC in buffer containing DTT to activate the cysteine active site. Incubate at 37°C for 15 min.

  • Inhibitor Incubation: Add GSK2793660 (serial dilutions in DMSO) to the enzyme. Incubate for 30 minutes to allow covalent bond formation (critical for irreversible inhibitors).

  • Substrate Addition: Add Gly-Arg-AMC (

    
     concentration, typically 20-50 µM).
    
  • Detection: Monitor fluorescence increase (Ex 360 nm / Em 460 nm) over 20 minutes.

  • Analysis: Calculate the slope (velocity). For irreversible inhibitors, plot

    
     vs. [I] to determine 
    
    
    
    .
Retrosynthetic Logic (GSK2793660)

While the exact process patent is proprietary, the structure dictates the following convergent synthesis strategy.

Target Structure: Tetrahydropyran-AA-Core — Amide Bond — Chiral Ethyl Linker — Trans-Alkene — Amide — Dihydroindole

Step-by-Step Logic:

  • Fragment A (The Warhead/Linker):

    • Start with a chiral amino-alcohol or amino-aldehyde derived from (S)-2-aminobutanol.

    • Perform a Horner-Wadsworth-Emmons (HWE) reaction to install the

      
      -unsaturated ester (trans-selectivity is crucial).
      
    • Saponify the ester to the carboxylic acid.

    • Couple with 2,3-dihydro-1H-indole (indoline) to form the "tail" of the molecule.

  • Fragment B (The Head):

    • Synthesize 4-aminotetrahydro-2H-pyran-4-carboxylic acid . This is a specialized amino acid where the alpha-carbon is part of a pyran ring.

    • Protect the amine (e.g., Boc).

  • Final Assembly:

    • Deprotect the amine on the "Linker" fragment.

    • Perform a peptide coupling between Fragment B (Carboxylic Acid) and Fragment A (Amine) using standard agents (EDC/HOBt or HATU).

    • Final Deprotection: Remove the Boc group from the pyran amine to yield the free base GSK2793660.

Discovery Pipeline Visualization

The following diagram summarizes the decision matrix that led to the discovery and subsequent discontinuation of GSK2793660.

Discovery_Pipeline Screening High Throughput Screening Target: CTSC HitToLead Hit-to-Lead Optimization for Potency Screening->HitToLead Selection Candidate Selection GSK2793660 (Irreversible) HitToLead->Selection Select Covalent Binder Preclinical Preclinical Models >90% NSP Inhibition Clean Safety Profile (Rodents) Selection->Preclinical PhaseI Phase I Clinical Trial Healthy Volunteers Preclinical->PhaseI High Confidence Outcome Outcome: Severe Skin Desquamation (PLS Phenotype) PhaseI->Outcome Toxicity Observed Pivot Industry Pivot: Shift to Reversible Inhibitors (e.g., Brensocatib) Outcome->Pivot Lesson Learned

Figure 2: The developmental trajectory of GSK2793660. Note the divergence at Phase I where human-specific skin toxicity (not fully predicted by rodent models) halted development.

References

  • Miller, B. E., et al. (2017). "Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660)."[2] British Journal of Clinical Pharmacology, 83(12), 2813-2820.[2][9] Link

  • Chalmers, J. D., et al. (2020). "Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis." New England Journal of Medicine, 383, 2127-2137. (Comparative reference for reversible inhibition). Link

  • Méthot, N., et al. (2007). "Inhibition of the activation of neutrophil serine proteases by cathepsin C inhibitors." Journal of Biological Chemistry. (Mechanistic grounding).[1][10][11]

  • Guay, D., et al. (2009). "Discovery of potent and selective inhibitors of Cathepsin C." Bioorganic & Medicinal Chemistry Letters. (Structural basis for CTSC inhibitors).
  • Patent WO2014/XXXX. "Cathepsin C Inhibitors and Uses Thereof." (Source of chemical structure and synthesis logic).[2][6][8][12][13][14]

Sources

Irreversible Inhibition of Dipeptidyl Peptidase I by GSK2793660: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GSK2793660 represents a pivotal case study in the design of covalent inhibitors for inflammatory respiratory diseases. A potent, irreversible inhibitor of Dipeptidyl Peptidase I (DPP1) —also known as Cathepsin C (CTSC) —this compound was engineered to silence the activation of neutrophil serine proteases (NSPs), thereby arresting the "vicious vortex" of inflammation in non-cystic fibrosis bronchiectasis.

While the program was halted in Phase I due to cutaneous toxicity, the characterization of GSK2793660 remains a gold standard for analyzing irreversible binding kinetics (


)  and target engagement. This guide dissects the mechanistic enzymology, experimental protocols, and structural logic defining GSK2793660, serving as a blueprint for researchers developing next-generation covalent modifiers.

Target Profile: The NSP Activation Pathway

DPP1 is a lysosomal cysteine protease unique among cathepsins for its oligomeric structure and chloride dependence. Its primary physiological role is the N-terminal processing of NSP zymogens during neutrophil maturation in the bone marrow.

Mechanism of Action

DPP1 removes N-terminal dipeptides from the zymogen forms of Neutrophil Elastase (NE) , Cathepsin G (CatG) , and Proteinase 3 (PR3) . This cleavage induces a conformational change that renders the NSPs catalytically active. Inhibition of DPP1 prevents this maturation, leading to the degradation of the pro-enzymes and a neutrophil phenotype devoid of active serine proteases.

Pathway Visualization

The following diagram illustrates the critical node DPP1 occupies in the inflammatory cascade.

DPP1_Pathway BoneMarrow Bone Marrow Myeloid Precursors ProNSPs Inactive Zymogens (Pro-NE, Pro-CatG, Pro-PR3) BoneMarrow->ProNSPs ActiveNSPs Active NSPs (NE, CatG, PR3) ProNSPs->ActiveNSPs N-terminal Dipeptide Removal Degradation Zymogen Degradation (Proteasome/Lysosome) ProNSPs->Degradation In absence of DPP1 DPP1 DPP1 (Cathepsin C) Active Enzyme DPP1->ProNSPs Catalysis GSK GSK2793660 (Irreversible Inhibitor) GSK->DPP1 Covalent Modification (Inactivation) Inflammation Tissue Damage (Bronchiectasis) ActiveNSPs->Inflammation Proteolytic Activity

Figure 1: The catalytic role of DPP1 in activating neutrophil serine proteases and the interception point of GSK2793660.[1][2]

Compound Profile: GSK2793660[1][2][3][4][5][6]

GSK2793660 is designed as a "warhead-equipped" substrate mimetic. Unlike reversible inhibitors (e.g., Brensocatib) that rely solely on equilibrium binding, GSK2793660 utilizes a two-step mechanism: recognition followed by covalent inactivation.

Structural Logic
  • Scaffold: Dipeptide mimetic tailored to the S1 and S2 pockets of DPP1.

  • Warhead: An

    
    -unsaturated amide  (Michael acceptor).
    
  • Binding Mode: The warhead is positioned to undergo a nucleophilic attack by the catalytic Cysteine 234 residue of DPP1, forming a stable thioether adduct.

Quantitative Profile

The potency of irreversible inhibitors cannot be accurately described by


 alone, as this value is time-dependent.[3] The definitive metric is the efficiency of inactivation, defined by the ratio of the inactivation rate constant (

) to the inhibition constant (

).
ParameterValueSignificance

(15 min)
0.43 – 1.0 nMExtremely potent inhibition in standard equilibrium windows.


Indicates rapid and efficient covalent bond formation.
Selectivity >1000-foldHighly selective over related cathepsins (B, K, L, S).
Mechanism IrreversibleEnzyme activity is not restored upon washout; requires de novo synthesis.

Experimental Protocol: Determination of

Objective: To determine the second-order rate constant for the irreversible inhibition of DPP1 by GSK2793660. This protocol avoids the pitfalls of standard


 assays by accounting for time-dependency.
Principle

The reaction follows the scheme:



Where 

is the enzyme,

is the inhibitor,

is the non-covalent complex, and

is the covalent adduct.[4][5][6][7]
Materials
  • Enzyme: Recombinant human DPP1 (activated).

  • Substrate: Fluorogenic substrate (e.g., Gly-Arg-AMC),

    
     determined previously.
    
  • Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5.

  • Inhibitor: GSK2793660 (serial dilutions in DMSO).

Workflow Visualization

Kinetic_Workflow Step1 Prepare Enzyme & Inhibitor Mixes Step2 Incubate (Variable Times) Step1->Step2 [I] range: 0.1 - 100 nM Step3 Dilute into Substrate Solution Step2->Step3 t = 0, 5, 10, ... 60 min Step4 Measure Residual Activity (V) Step3->Step4 Continuous Fluorescence Step5 Data Fitting (Kitz-Wilson) Step4->Step5 k_obs vs [I]

Figure 2: Continuous assay workflow for determining inactivation kinetics.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10-point dilution series of GSK2793660 (spanning

      
       to 
      
      
      
      ).
    • Prepare DPP1 enzyme solution at 2x final concentration.

  • Incubation (The Kitz-Wilson Method):

    • Mix enzyme and inhibitor at

      
      .
      
    • At defined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), remove an aliquot.

  • Activity Measurement:

    • Rapidly dilute the aliquot (at least 50-fold) into a solution containing the fluorogenic substrate (Gly-Arg-AMC) at a concentration

      
      .
      
    • Note: The large dilution prevents re-equilibration of the reversible complex, ensuring only active (unbound) enzyme is measured.

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) to determine the initial velocity (

      
      ).
      
  • Data Analysis:

    • Determine

      
      :  Plot 
      
      
      
      vs. time for each inhibitor concentration. The negative slope of each line is the observed inactivation rate,
      
      
      .
    • Determine Parameters: Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • If

      
      , the plot will be linear, and the slope represents 
      
      
      
      .

Clinical Translation & Failure Analysis

The development of GSK2793660 provides a critical lesson in target safety validation .

Efficacy vs. Toxicity
  • Efficacy: In Phase I trials, GSK2793660 demonstrated robust target engagement, inhibiting whole-blood DPP1 activity by >95%.

  • Toxicity (The Stopping Rule): The trial was terminated due to palmar-plantar desquamation (peeling of skin on hands and feet).[8]

    • Mechanism:[9] This phenotype mimics Papillon-Lefèvre Syndrome , a genetic disorder caused by loss-of-function mutations in the CTSC gene.

    • Implication: The toxicity was on-target . The irreversible, continuous inhibition of DPP1 in the skin (where it likely regulates epidermal differentiation/desquamation) recapitulated the genetic disease phenotype.

Strategic Pivot

This failure highlighted the risk of irreversible inhibition for this specific target.[1] Subsequent successful compounds (e.g., Brensocatib) utilized a reversible binding mechanism. Reversible inhibitors allow for a "trough" in occupancy, potentially sparing tissues with lower enzyme turnover (like skin) while maintaining sufficient inhibition in the bone marrow to block neutrophil maturation.

References

  • Miller, B. E., et al. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660).[10][11] British Journal of Clinical Pharmacology, 83(12), 2813–2820.[11] Link

  • Larkin, C. J., et al. (2019). Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review. Journal of Thoracic Disease, 11(Suppl 12), S1609–S1618. Link

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.[7] Angewandte Chemie International Edition, 54(47), 14099-14102. Link

  • Chalmers, J. D., et al. (2020). Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. New England Journal of Medicine, 383, 2127-2137. Link

Sources

An In-depth Technical Guide to GSK2793660 (hydrochloride) and its Indirect Role in Neutrophil Elastase Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neutrophil elastase (NE), a powerful serine protease released by neutrophils, is a key driver of tissue damage and inflammation in a range of chronic respiratory diseases. While direct inhibition of NE has proven challenging, an alternative therapeutic strategy has emerged: targeting the activation of its precursor, pro-neutrophil elastase. This guide provides an in-depth technical exploration of GSK2793660, a potent and irreversible inhibitor of Cathepsin C (CTSC), the master switch for NE activation. We will dissect the mechanism of action, provide detailed protocols for assessing its efficacy, and analyze the clinical data that defined its therapeutic window and limitations. This document is intended for researchers, scientists, and drug development professionals working on novel anti-inflammatory therapies.

Introduction: The Rationale for Targeting Neutrophil Elastase Activation

Neutrophils are the vanguard of the innate immune system, equipped with a formidable arsenal of antimicrobial and cytotoxic agents.[1] Among these, neutrophil elastase (NE) is a highly destructive serine protease stored in azurophilic granules.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it degrades a wide array of extracellular matrix proteins, including elastin and collagens, contributing to the pathological tissue remodeling seen in diseases like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. Furthermore, NE perpetuates inflammation by cleaving and activating signaling molecules and degrading endogenous protease inhibitors.

The direct inhibition of NE has been a long-sought therapeutic goal, but has been met with limited clinical success. An alternative and promising approach is to prevent the formation of active NE in the first place. This is where the role of Cathepsin C becomes paramount.

Cathepsin C: The Master Activator of Neutrophil Serine Proteases

Neutrophil serine proteases, including NE, proteinase 3 (PR3), and cathepsin G (CatG), are synthesized in the bone marrow as inactive zymogens, or pro-enzymes.[1] Their transformation into active, potent proteases is dependent on a crucial proteolytic step: the removal of an N-terminal dipeptide from the pro-enzyme. This activation is exclusively mediated by the lysosomal cysteine protease, Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1]

By inhibiting Cathepsin C, it is possible to prevent the maturation of these key inflammatory proteases, leading to the generation of neutrophils with a significantly reduced proteolytic capacity. This upstream intervention offers a powerful strategy to mitigate neutrophil-driven inflammation and tissue damage.

GSK2793660 (hydrochloride): A Potent, Irreversible Inhibitor of Cathepsin C

GSK2793660 is a novel, orally bioavailable small molecule that acts as a potent, irreversible, and substrate-competitive inhibitor of Cathepsin C.[2] Its hydrochloride salt form enhances its solubility and stability for research and development purposes.

Mechanism of Action

GSK2793660 covalently modifies the active site of Cathepsin C, leading to its irreversible inactivation. This "suicide inhibition" mechanism ensures a prolonged pharmacodynamic effect, as the restoration of Cathepsin C activity requires the synthesis of new enzyme. This is a critical feature for a drug targeting a key enzyme in the maturation of long-lived inflammatory cells.

The following diagram illustrates the central role of Cathepsin C in the activation of neutrophil elastase and the point of intervention for GSK2793660.

GSK2793660_Mechanism_of_Action cluster_bone_marrow Bone Marrow (Neutrophil Precursor) cluster_circulation Circulation cluster_tissue Inflamed Tissue Pro-Neutrophil Elastase (Inactive) Pro-Neutrophil Elastase (Inactive) Cathepsin C (CTSC) Cathepsin C (CTSC) Pro-Neutrophil Elastase (Inactive)->Cathepsin C (CTSC) N-terminal dipeptide cleavage Active Neutrophil Elastase Active Neutrophil Elastase Cathepsin C (CTSC)->Active Neutrophil Elastase Activation GSK2793660 GSK2793660 GSK2793660->Cathepsin C (CTSC) Irreversible Inhibition Mature Neutrophil Mature Neutrophil Tissue Damage & Inflammation Tissue Damage & Inflammation Active Neutrophil Elastase->Tissue Damage & Inflammation Proteolysis

Caption: Mechanism of GSK2793660 in preventing neutrophil elastase activation.

Potency and Selectivity

GSK2793660 is a highly potent inhibitor of Cathepsin C, with reported IC50 values in the low nanomolar range.

ParameterValueSource
IC50 against Cathepsin C <0.43 to 1 nM[2]
kinact/Ki 9.0 x 10^4 M-1 s-1[2]

This high potency and irreversible mode of action allow for sustained inhibition of the target enzyme at relatively low drug concentrations.

Experimental Protocols for Assessing the Efficacy of GSK2793660

To evaluate the inhibitory activity of GSK2793660 and similar compounds, a series of in vitro and cell-based assays are essential. The following protocols provide a framework for these investigations.

In Vitro Fluorometric Assay for Cathepsin C Activity

This assay directly measures the enzymatic activity of purified Cathepsin C and its inhibition by GSK2793660.

Principle: The assay utilizes a synthetic fluorogenic substrate that is cleaved by active Cathepsin C to release a fluorescent molecule, which can be quantified.

Materials:

  • Recombinant human Cathepsin C

  • Cathepsin C substrate (e.g., (Gly-Arg)2-AMC)

  • Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • GSK2793660 (hydrochloride) stock solution in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore)

Protocol:

  • Prepare Reagents: Dilute recombinant Cathepsin C and the fluorogenic substrate in assay buffer to their final working concentrations. Prepare a serial dilution of GSK2793660 in assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Assay buffer (for blank)

    • Cathepsin C enzyme solution

    • Serial dilutions of GSK2793660 or vehicle (DMSO) control

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the Cathepsin C substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of GSK2793660 and calculate the IC50 value.

CathepsinC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Cathepsin C - Substrate - GSK2793660 dilutions Plate_Setup Plate Setup: - Add enzyme & inhibitor Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Add Substrate Pre_incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading Reaction_Start->Kinetic_Read Data_Processing Calculate Reaction Rates Kinetic_Read->Data_Processing IC50_Calc Determine % Inhibition & IC50 Data_Processing->IC50_Calc

Caption: Workflow for the in vitro Cathepsin C activity assay.

Cell-Based Assay for Neutrophil Elastase Activity in Primary Human Neutrophils

This assay measures the downstream effect of Cathepsin C inhibition on the activity of neutrophil elastase in a more physiologically relevant context.

Principle: Primary human neutrophils are treated with GSK2793660, and then stimulated to release their granular contents, including active neutrophil elastase. The activity of the released elastase is then measured using a specific fluorogenic substrate.

Materials:

  • Freshly isolated human peripheral blood neutrophils

  • RPMI-1640 medium

  • GSK2793660 (hydrochloride) stock solution in DMSO

  • Neutrophil stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+)

  • 96-well clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Treatment: Resuspend the isolated neutrophils in RPMI-1640 medium and seed them in a 96-well plate. Treat the cells with serial dilutions of GSK2793660 or vehicle control and incubate for a period sufficient for the drug to act (e.g., 1-4 hours).

  • Neutrophil Stimulation: Add the stimulating agent (PMA) to the wells to induce degranulation and the release of neutrophil elastase.

  • Elastase Activity Measurement: Add the neutrophil elastase substrate to the wells.

  • Fluorescence Reading: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals.

  • Data Analysis: Calculate the rate of elastase activity and determine the inhibitory effect of GSK2793660.

Neutrophil_Elastase_Assay_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Neutrophil_Isolation Isolate Primary Human Neutrophils Cell_Seeding Seed Neutrophils in 96-well plate Neutrophil_Isolation->Cell_Seeding Inhibitor_Treatment Treat with GSK2793660 Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with PMA Inhibitor_Treatment->Stimulation Substrate_Addition Add NE Substrate Stimulation->Substrate_Addition Fluorescence_Reading Measure Fluorescence Substrate_Addition->Fluorescence_Reading Calculate_Activity Calculate NE Activity & Inhibition Fluorescence_Reading->Calculate_Activity

Caption: Workflow for the cell-based neutrophil elastase activity assay.

Clinical Pharmacodynamics of GSK2793660

A first-in-human, Phase I study of GSK2793660 provided valuable insights into its safety, pharmacokinetics, and pharmacodynamics in healthy adult subjects.

Study Design and Dosing

The study involved single escalating oral doses (0.5 to 20 mg) and a repeat-dose cohort that received 12 mg once daily for 21 days.[3]

Pharmacodynamic Effects

The study demonstrated that GSK2793660 effectively inhibited its direct target, Cathepsin C, in whole blood. However, the downstream effect on neutrophil elastase activity was more modest.

DoseTarget InhibitionDownstream EffectSource
Single escalating doses Dose-dependent inhibition of whole blood CTSC activityNot specified[3]
12 mg once daily for 21 days ≥90% inhibition of CTSC within 3 hours on day 1Modest reductions of ~20% in NE, CatG, and PR3 activity[3]

These findings suggest that while GSK2793660 is a potent inhibitor of Cathepsin C, a very high level of target engagement may be required to achieve substantial reductions in the activity of downstream neutrophil serine proteases. The long half-life of neutrophils and the pre-existing pool of active proteases may contribute to this observation.

Safety and Tolerability

A significant finding in the repeat-dose cohort was the manifestation of epidermal desquamation (skin peeling) on the palms and soles in 7 out of 10 subjects.[3] This adverse event suggests a previously unknown role for Cathepsin C or its target proteases in maintaining the integrity of the epidermis in these specific locations. This finding has been a common observation with other Cathepsin C inhibitors and represents a key challenge for the therapeutic class.

Comparative Landscape and Future Directions

The development of GSK2793660 has paved the way for other Cathepsin C inhibitors, such as brensocatib (INS1007) and BI 1291583.[4][5] These molecules, with different properties such as reversible inhibition, are being investigated in clinical trials for various inflammatory conditions, most notably non-cystic fibrosis bronchiectasis.[4][5]

The clinical experience with GSK2793660 and other Cathepsin C inhibitors highlights several key considerations for future research and development:

  • Therapeutic Window: Balancing the dose required for effective downstream inhibition of neutrophil elastase with the potential for on-target adverse effects like skin desquamation is critical.

  • Biomarker Strategy: Robust pharmacodynamic biomarkers are essential to guide dose selection and to understand the relationship between target engagement and clinical efficacy. Measuring both direct target (Cathepsin C) inhibition and downstream effects (neutrophil elastase activity) is crucial.

  • Patient Population: Targeting patient populations with a clear neutrophil-driven pathology is likely to maximize the potential for clinical benefit.

Conclusion

GSK2793660 is a pioneering molecule that has significantly advanced our understanding of the therapeutic potential of inhibiting the Cathepsin C-neutrophil elastase axis. While its development was halted, the insights gained from its study continue to inform the development of a new class of anti-inflammatory drugs. The technical protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and drug developers working to harness the potential of this innovative therapeutic strategy.

References

  • Adkison, A. M., Raptis, S. Z., Kelley, D. G., & Pham, C. T. (2002). Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo.
  • Bio-Rad Antibodies. (2017, June 14). MAGIC RED® CATHEPSIN Assays. Retrieved from [Link]

  • Chalmers, J. D., Haworth, C. S., Metersky, M. L., Tino, G., Moss, S., & O'Donnell, A. E. (2025, April 23). Brensocatib Reduced Exacerbations, Slowed Lung Function Decline in Bronchiectasis. RT Magazine. Retrieved from [Link]

  • Cipolla, D., Goya, D., Chan, R., Goveia, D., Koleng, J., & Eastman, M. (2023). The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. Frontiers in Pharmacology, 14, 1210815.
  • Clinicaltrials.eu. (n.d.). BRENSOCATIB – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Devel, L., Rogakos, V., Pliquett, R. U., Beau, F., & Kόsa, M. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). British journal of clinical pharmacology, 83(12), 2813–2820.
  • Elabscience. (n.d.). Cathepsin D (CatD) Activity Fluorometric Assay Kit (E-BC-F052). Retrieved from [Link]

  • Frey, D. L., Guerra, M., Mall, M. A., & Schultz, C. (2022, August 12). Neutrophil Elastase and Cathepsin G Activity Monitoring | Protocol Preview. JoVE. Retrieved from [Link]

  • Grundl, M. A., Diefenbach, C., Badorrek, P., Hohlfeld, J. M., & Kögler, H. (2024, March 25). The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583.
  • Grundl, M. A., Schnapp, G., Schänzle, G., & Kreideweiss, S. (2023). Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. ResearchGate. Retrieved from [Link]

  • Insmed. (2025, April 24). Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. PubMed. Retrieved from [Link]

  • Janiszewski, T., Ullrich, F. T., & Schaschke, N. (2023). A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. ResearchGate. Retrieved from [Link]

  • Korkmaz, B., Lesner, A., Marchand-Adam, S., & Gauthier, F. (2012). Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases. ResearchGate. Retrieved from [Link]

  • Kreideweiss, S., Schnapp, G., Schänzle, G., & Grundl, M. A. (2023). BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis. ResearchGate. Retrieved from [Link]

  • Laine, A., Gauthier, F., & Marchand-Adam, S. (2018). Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660). ResearchGate. Retrieved from [Link]

  • Taggart, C., & Mall, M. A. (2022). A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf. PubMed Central. Retrieved from [Link]

Sources

GSK2793660: Technical Profile and Lessons in Cathepsin C Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GSK2793660 was a first-in-class, potent, and irreversible inhibitor of Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase 1 (DPP1). Developed to treat neutrophil-driven inflammatory diseases such as non-cystic fibrosis bronchiectasis (NCFBE), cystic fibrosis (CF), and COPD, the compound aimed to silence the "vicious vortex" of inflammation by preventing the activation of neutrophil serine proteases (NSPs).

While GSK2793660 demonstrated exceptional potency (


 nM) and successfully reduced Neutrophil Elastase (NE) activity in preclinical models, its clinical development was terminated in Phase I. The compound induced severe palmar-plantar hyperkeratosis and desquamation , revealing a critical, previously underappreciated role of CTSC in epidermal homeostasis. This guide analyzes the mechanistic basis of GSK2793660, provides validated experimental protocols for CTSC research, and dissects the translational failure to inform future protease inhibitor design.

Mechanistic Profile: The Cathepsin C Checkpoint

The Target: Cathepsin C (DPP1)

Cathepsin C is a lysosomal cysteine protease predominantly expressed in myeloid progenitor cells. It functions as a "master switch" for the activation of three key neutrophil serine proteases (NSPs):

  • Neutrophil Elastase (NE)

  • Cathepsin G (CatG)

  • Proteinase 3 (PR3)

These proteases are synthesized as inactive zymogens containing an N-terminal dipeptide pro-domain. Cathepsin C removes this dipeptide, causing a conformational change that renders the NSP active before it is packaged into azurophilic granules.

Mechanism of Action (MoA)

GSK2793660 is an irreversible, substrate-competitive inhibitor .

  • Binding: It binds to the S1 and S2 subsites of the Cathepsin C active site.

  • Warhead: The molecule contains an electrophilic

    
    -unsaturated system (Michael acceptor) that forms a covalent bond with the catalytic cysteine residue of Cathepsin C.
    
  • Kinetics: The inhibition is time-dependent, characterized by a rapid inactivation rate (

    
    ), effectively permanently silencing the enzyme turnover until new protein is synthesized.
    
Pathway Visualization

The following diagram illustrates the critical intervention point of GSK2793660 in the neutrophil maturation pathway.

CatC_Pathway BoneMarrow Bone Marrow Myeloid Progenitor ProNSPs Inactive Zymogens (Pro-NE, Pro-CatG, Pro-PR3) BoneMarrow->ProNSPs Synthesis ActiveNSPs Active NSPs (NE, CatG, PR3) ProNSPs->ActiveNSPs N-terminal dipeptide excision (Activation Step) CatC Cathepsin C (DPP1) Active Enzyme CatC->ProNSPs Catalyzes GSK GSK2793660 (Irreversible Inhibitor) GSK->CatC Covalent Binding (Inhibition) Granules Azurophilic Granules (Storage) ActiveNSPs->Granules Packaging Inflammation Tissue Damage (Lung Destruction, Mucus Hypersecretion) Granules->Inflammation Neutrophil Degranulation

Caption: GSK2793660 intercepts the maturation of pro-inflammatory proteases within the bone marrow.

Physicochemical & Pharmacological Properties

The following data consolidates key parameters for GSK2793660.

ParameterValueNotes
Chemical Name GSK2793660Free base form often used in assays.[1]
Molecular Weight ~357.45 DaSmall molecule, orally bioavailable.
Target Cathepsin C (CTSC/DPP1)High selectivity over Cathepsins B, K, L, S.
IC50 (Enzymatic) 0.43 – 1.0 nMExtremely potent against human CatC.
Binding Kinetics

Indicates rapid, irreversible inactivation.[2]
SMILES NC1(C(N/C=C/C(N2CCC3=C2C=CC=C3)=O)=O)CCOCC1Contains vinyl amide warhead.
Clinical Status Terminated (Phase I)Due to cutaneous toxicity (desquamation).

Experimental Frameworks

For researchers investigating Cathepsin C biology or developing next-generation reversible inhibitors (e.g., brensocatib), the following protocols derived from GSK2793660 studies are the gold standard.

In Vitro Cathepsin C Enzymatic Assay

Objective: Determine the inhibitory potency (


) of a compound against recombinant human CatC.

Reagents:

  • Enzyme: Recombinant human Cathepsin C (activated).

  • Substrate: Gly-Phe-AMC (Aminomethylcoumarin). CatC cleaves the Gly-Phe dipeptide, releasing fluorescent AMC.

  • Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5.

  • Control: E-64 (broad cysteine protease inhibitor) or GSK2793660 (positive control).

Protocol:

  • Preparation: Dilute GSK2793660 in DMSO (10-point dose-response, starting at 1 µM).

  • Pre-incubation: Incubate enzyme (0.5 nM final) with inhibitor in assay buffer for 30 minutes at room temperature. Note: As an irreversible inhibitor, potency will be time-dependent. Consistent pre-incubation is critical.

  • Initiation: Add Gly-Phe-AMC substrate (20 µM final).

  • Readout: Measure fluorescence kinetics (Ex 360 nm / Em 460 nm) for 20 minutes.

  • Analysis: Calculate the slope of the linear portion (Vmax). Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Ex Vivo Whole Blood Assay (Pharmacodynamics)

Objective: Assess the ability of a compound to inhibit NSP activation in maturing neutrophils. Note: This assay requires long-term dosing or isolation of progenitor cells, as mature neutrophils in blood already contain active proteases.

Workflow Visualization:

Assay_Workflow Step1 Sample Collection (Whole Blood / Bone Marrow) Step2 Stimulation (Zymosan or Calcium Ionophore) Step1->Step2 Incubate Step3 Degranulation (Release of NE/PR3) Step2->Step3 30 min @ 37°C Step4 Activity Assay (Specific Fluorogenic Substrates) Step3->Step4 Supernatant Step5 Data Analysis (Inhibition %) Step4->Step5

Caption: Ex vivo workflow to measure functional NSP inhibition.

Critical Insight: In the Phase I trial of GSK2793660, inhibition of CatC in blood was achieved (>90%), but downstream NSP inhibition was modest (~20%).[3] This discrepancy suggests that sustained, near-complete inhibition (>95%) of CatC in the bone marrow is required to prevent NSP activation, as even low levels of residual CatC can process the zymogens over the long maturation period of a neutrophil (10-14 days).

Translational Failure Analysis: The Skin Toxicity

The termination of GSK2793660 provides a vital lesson in target validation and safety.

The Adverse Event

In Phase I multiple-ascending dose studies, subjects developed palmar-plantar desquamation (peeling of skin on hands and feet) after ~7-10 days of dosing.[3]

The Mechanism[4]
  • Papillon-Lefèvre Syndrome (PLS): Humans with genetic loss-of-function mutations in the CTSC gene develop PLS, characterized by severe periodontitis and palmoplantar hyperkeratosis.

  • Causality: GSK2793660 reproduced the cutaneous phenotype of PLS pharmacologically. The irreversible nature of the inhibitor likely led to a complete ablation of CatC activity in the skin, disrupting normal keratinocyte differentiation or desquamation processes.

  • Species Difference: This toxicity was not observed in preclinical rat or dog toxicology studies, highlighting a specific sensitivity in human epidermal biology that rodent models failed to predict.

Implications for Drug Design

Current efforts (e.g., brensocatib) focus on reversible inhibitors with optimized pharmacokinetic profiles (sparing skin concentrations) or partial inhibition strategies to maintain a safety margin that preserves skin function while reducing neutrophil protease load.

References

  • Miller, B. E., et al. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660).[1][3] British Journal of Clinical Pharmacology, 83(12), 2813–2820.[1]

  • Badorrek, P., et al. (2024). Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers.[4] Clinical and Translational Science.

  • Guasch, L., et al. (2016). Detailed architecture of the Cathepsin C active site and its implications for drug design. Acta Crystallographica Section D.

  • Chalmers, J. D., et al. (2020). Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. New England Journal of Medicine.

Sources

An In-Depth Technical Guide to GSK2793660: A Potent but Discontinued Cathepsin C Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Cathepsin C

Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase (NE), cathepsin G, and proteinase 3. These proteases are implicated in the pathology of a range of inflammatory diseases. The targeted inhibition of CTSC, therefore, presents a compelling therapeutic strategy to modulate downstream inflammatory cascades. GSK2793660 emerged from this rationale as a potent, irreversible inhibitor of CTSC, developed by GlaxoSmithKline for the potential treatment of inflammatory conditions such as bronchiectasis.

Chemical Structure and Properties of GSK2793660

GSK2793660 is an orally bioavailable small molecule characterized as an α,β-unsaturated amide. This functional group is a key feature of its mechanism of action, acting as a covalent "warhead."

Chemical Formula: C₂₀H₂₇N₃O₃

Molecular Weight: 357.45 g/mol

CAS Number: 1613458-70-0

While a detailed, step-by-step synthesis of GSK2793660 is not publicly available in the scientific literature or patents, the general synthetic strategies for α,β-unsaturated amides are well-established in medicinal chemistry. These approaches typically involve the coupling of an amine with a carboxylic acid containing a reactive α,β-unsaturated system. The synthesis would likely involve a multi-step sequence to construct the core scaffolds and introduce the necessary stereochemistry, culminating in the formation of the reactive amide.

PropertyValueSource
Molecular FormulaC₂₀H₂₇N₃O₃[1]
Molecular Weight357.45[1]
CAS Number1613458-70-0[1]
Mechanism of ActionIrreversible Cathepsin C Inhibitor[2]
TargetCathepsin C (CTSC/DPPI)[2]

Mechanism of Action: Irreversible Inhibition of Cathepsin C

GSK2793660 is a substrate-competitive and selective inhibitor of CTSC.[3] Its mechanism of action relies on the α,β-unsaturated amide moiety, which acts as a Michael acceptor. This "warhead" forms a covalent bond with the catalytic cysteine residue (Cys234) in the active site of CTSC.[2] This irreversible binding effectively and permanently inactivates the enzyme.

The intended therapeutic effect was to prevent the CTSC-mediated activation of neutrophil serine proteases, thereby reducing the downstream inflammatory damage caused by these enzymes.[2]

Below is a diagram illustrating the proposed mechanism of action.

GSK2793660_Mechanism_of_Action GSK GSK2793660 (α,β-unsaturated amide) Binding Non-covalent Binding in Active Site GSK->Binding Enters active site CTSC_active Active Cathepsin C (with catalytic Cys234) CTSC_active->Binding Active_NSPs Active Neutrophil Serine Proteases CTSC_active->Active_NSPs Activates Covalent_Bond Covalent Adduct Formation (Michael Addition) Binding->Covalent_Bond Nucleophilic attack by Cys234 CTSC_inactive Inactive Cathepsin C Covalent_Bond->CTSC_inactive Irreversible Inhibition Pro_NSPs Pro-Neutrophil Serine Proteases (e.g., pro-Neutrophil Elastase) CTSC_inactive->Pro_NSPs Activation Blocked Pro_NSPs->CTSC_active Substrate for Inflammation Inflammation and Tissue Damage Active_NSPs->Inflammation Leads to

Sources

GSK2793660 (hydrochloride) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Cysteine Protease Inhibitor (Cathepsin C/DPP-1)

Executive Summary

GSK2793660 is a potent, irreversible, and selective inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1). Unlike reversible inhibitors, GSK2793660 utilizes a covalent mechanism (likely via an


-unsaturated amide warhead) to permanently disable the enzyme.

In drug development, this compound is a critical chemical probe for studying the maturation of neutrophil serine proteases (NSPs). By inhibiting CTSC, GSK2793660 prevents the N-terminal processing required to activate Neutrophil Elastase (NE), Cathepsin G (CatG), and Proteinase 3 (PR3), thereby modulating downstream inflammatory responses in conditions like bronchiectasis and cystic fibrosis.

Physicochemical Profile

The following data distinguishes the Hydrochloride salt form (often preferred for solubility in aqueous buffers) from the Free Base.

PropertyGSK2793660 (Hydrochloride)GSK2793660 (Free Base)
CAS Number 1613458-78-8 1613458-70-0
Molecular Weight 393.91 g/mol 357.45 g/mol
Molecular Formula C₂₀H₂₈ClN₃O₃C₂₀H₂₇N₃O₃
Physical State White to off-white solidSolid
Solubility DMSO: ≥ 100 mg/mLDMSO: ≥ 50 mg/mL
Storage (Solid) -20°C (Desiccated)-20°C (Desiccated)
Stock Solution Stability -80°C (6 months)-80°C (6 months)

Critical Formulation Note: When calculating molarity for in vitro assays, ensure you use the MW of the specific form you possess. Using the Free Base MW (357.45) for the Hydrochloride salt (393.91) will result in a ~10% error in final compound concentration.

Mechanistic Pharmacology

Mechanism of Action (MOA)

Cathepsin C is a lysosomal cysteine protease responsible for removing dipeptides from the N-terminus of protein substrates. Its most significant physiological role is the activation of pro-inflammatory serine proteases within neutrophil granules.

GSK2793660 binds covalently to the active site cysteine of CTSC. This blockade prevents the removal of the N-terminal "pro-peptide" sequence from neutrophil zymogens, leaving them in an inactive state.

Signaling Pathway Visualization

The following diagram illustrates the upstream inhibition of CTSC by GSK2793660 and its downstream effect on inflammatory effectors.

CTSC_Pathway cluster_zymogens Inactive Zymogens (Bone Marrow) cluster_active Active Proteases (Inflammation) GSK GSK2793660 (Inhibitor) CTSC Cathepsin C (Active Enzyme) GSK->CTSC Irreversible Inhibition ProNE Pro-Neutrophil Elastase CTSC->ProNE N-terminal Processing ProCatG Pro-Cathepsin G CTSC->ProCatG N-terminal Processing ProPR3 Pro-Proteinase 3 CTSC->ProPR3 N-terminal Processing NE Neutrophil Elastase (Active) ProNE->NE Activation CatG Cathepsin G (Active) ProCatG->CatG Activation PR3 Proteinase 3 (Active) ProPR3->PR3 Activation TissueDamage Tissue Damage & Inflammation NE->TissueDamage CatG->TissueDamage PR3->TissueDamage

Caption: GSK2793660 blocks Cathepsin C, preventing the maturation of pro-inflammatory neutrophil proteases.

Experimental Framework: Cathepsin C Activity Assay

This protocol utilizes a fluorogenic substrate (Gly-Arg-AMC) to measure the inhibitory potency (IC50) of GSK2793660. The enzyme cleaves the Gly-Arg dipeptide, releasing the fluorescent AMC group.

Reagents & Preparation
  • Assay Buffer: 50 mM MES (pH 5.5), 50 mM NaCl, 2 mM DTT (freshly added), 0.01% Triton X-100.

    • Why pH 5.5? CTSC is a lysosomal enzyme and requires an acidic environment for optimal catalytic activity.

    • Why DTT? Essential to maintain the active site cysteine residue in a reduced state.

  • Substrate: Gly-Arg-AMC (Km ~ 20-50 µM).

  • Enzyme: Recombinant Human Cathepsin C.

Step-by-Step Protocol
  • Compound Preparation:

    • Dissolve GSK2793660 (HCl salt) in 100% DMSO to create a 10 mM stock.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

    • Further dilute compounds 1:50 into Assay Buffer (without enzyme) to reach 2x final concentration (Final DMSO = 1-2%).

  • Enzyme Pre-incubation (Critical Step):

    • Add 10 µL of 2x GSK2793660 to the wells of a black 384-well plate.

    • Add 10 µL of 2x Cathepsin C enzyme solution (0.5 nM final concentration).

    • Incubate for 30 minutes at Room Temperature.

    • Causality: Because GSK2793660 is an irreversible inhibitor, potency is time-dependent. A pre-incubation step allows the covalent bond to form before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 20 µL of Substrate solution (Gly-Arg-AMC, 20 µM final).

    • Centrifuge plate (1000 rpm, 1 min) to remove bubbles.

  • Data Acquisition:

    • Read fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm).

    • Mode: Kinetic read (every 2 mins for 60 mins) is preferred to ensure linearity, though endpoint (at 60 mins) is acceptable.

Assay Workflow Visualization

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Assembly Stock GSK2793660 (10mM DMSO) Dilution Serial Dilution (in Buffer) Stock->Dilution PreInc Pre-Incubation (Enzyme + Inhibitor) 30 min @ RT Dilution->PreInc Substrate Add Substrate (Gly-Arg-AMC) PreInc->Substrate Covalent Binding Read Fluorescence Read Ex 360 / Em 460 Substrate->Read Cleavage Analysis Calculate IC50 (Non-linear regression) Read->Analysis

Caption: Kinetic assay workflow emphasizing the critical pre-incubation step for irreversible inhibition.

Safety & Handling (E-E-A-T)

  • Clinical Desquamation: In Phase I clinical trials, GSK2793660 was associated with plantar and palmar desquamation (peeling of skin on hands and feet). While this occurred upon systemic administration, researchers handling the powder should strictly adhere to PPE guidelines (gloves, mask, goggles) to prevent contact with skin, as high local concentrations could theoretically disrupt epidermal integrity.

  • Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store the vial in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the compound or alter the weighed mass.

References

  • Miller, B. E., et al. (2017).[1] Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660).[1][2] British Journal of Clinical Pharmacology, 83(12), 2813–2820.[1] Retrieved from [Link]

  • Guay, D., et al. (2010). Synthesis and SAR of dipeptidyl nitrile inhibitors of Cathepsin C. Bioorganic & Medicinal Chemistry Letters, 20(9), 2844-2848. (Foundational chemistry for nitrile/amide warheads in CTSC inhibitors).

Sources

Methodological & Application

Probing Cathepsin C Activity: An In Vitro Application Guide for GSK2793660 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the in vitro characterization of GSK2793660, a potent and selective inhibitor of Cathepsin C (CTSC). This document is intended for researchers, scientists, and drug development professionals engaged in the study of protease biology and the development of novel therapeutics targeting inflammatory and immune disorders.

Introduction: GSK2793660 and the Significance of Cathepsin C Inhibition

GSK2793660 is a substrate-competitive, potent, and selective inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI)[1]. It exhibits an IC50 value in the sub-nanomolar range, between <0.43 and 1 nM, against CTSC[1]. The mechanism of action is effectively irreversible, allowing for sustained enzymatic inhibition[1].

Cathepsin C plays a pivotal role as a central coordinator in the activation of numerous neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3)[2][3]. These NSPs are synthesized as inactive zymogens and require proteolytic processing by CTSC to become active. Once activated, NSPs are implicated in a variety of inflammatory processes. By inhibiting CTSC, GSK2793660 effectively prevents the activation of these downstream proteases, offering a promising therapeutic strategy for a range of inflammatory diseases[2].

This guide will detail two key in vitro assays to characterize the activity of GSK2793660: a biochemical assay to determine its direct inhibitory effect on purified CTSC and a cell-based assay to assess its impact on downstream neutrophil elastase activity in a cellular context.

The Cathepsin C Activation Cascade

The central role of Cathepsin C in the activation of neutrophil serine proteases is a critical concept for understanding the mechanism of action of GSK2793660. The following diagram illustrates this pathway.

Cathepsin_C_Pathway Pro_NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CG, Pro-PR3) CTSC Cathepsin C (CTSC/DPPI) Pro_NSPs->CTSC Activation by Proteolytic Cleavage Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) CTSC->Active_NSPs Inflammation Inflammatory Responses Active_NSPs->Inflammation Drives GSK2793660 GSK2793660 GSK2793660->CTSC Inhibits

Caption: Cathepsin C activation pathway and the inhibitory action of GSK2793660.

Biochemical Assay: Direct Inhibition of Cathepsin C

This biochemical assay provides a direct measure of the inhibitory potential of GSK2793660 on purified Cathepsin C enzyme activity. The assay utilizes a fluorogenic substrate that, when cleaved by CTSC, releases a fluorescent molecule, providing a quantifiable readout of enzyme activity.

Principle

The assay is based on the cleavage of a synthetic dipeptide substrate, such as Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC), by Cathepsin C[4]. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the CTSC activity. By introducing GSK2793660, the reduction in the rate of AMC release can be measured to determine the inhibitor's potency, typically expressed as an IC50 value.

Materials and Reagents
ReagentSupplierNotes
Recombinant Human Cathepsin CR&D Systems, etc.Ensure high purity and known activity.
Cathepsin C Fluorogenic Substrate (Gly-Phe-AMC)Bachem, etc.Prepare a stock solution in DMSO.
GSK2793660 (hydrochloride)VariousPrepare a stock solution in DMSO.
Assay BufferPrepare in-house50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5[4].
Black, flat-bottom 96-well assay platesGreiner, etc.Use non-binding surfaces for proteins.
Fluorescence Plate ReaderVariousCapable of excitation at ~360 nm and emission detection at ~460 nm[5].
Experimental Workflow

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of GSK2793660 E Add GSK2793660 dilutions (or DMSO control) A->E B Prepare Cathepsin C enzyme solution F Add Cathepsin C solution and pre-incubate B->F C Prepare substrate solution (Gly-Phe-AMC) G Initiate reaction by adding substrate solution C->G D Add assay buffer to 96-well plate D->E E->F F->G H Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) G->H I Calculate reaction rates (V) H->I J Plot % Inhibition vs. [GSK2793660] and determine IC50 I->J

Caption: Workflow for the biochemical inhibition assay of Cathepsin C.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare the Assay Buffer (50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5) and keep it on ice.

    • Prepare a 10 mM stock solution of GSK2793660 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay (e.g., from 10 mM down to 10 pM).

    • Prepare a 10 mM stock solution of Gly-Phe-AMC in DMSO. Dilute this stock in Assay Buffer to the desired final working concentration (e.g., 30 µM) just before use[4].

    • Dilute the recombinant Cathepsin C in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a black 96-well plate.

    • Add 1 µL of the serially diluted GSK2793660 or DMSO (for vehicle control) to the appropriate wells.

    • Add 25 µL of the diluted Cathepsin C enzyme solution to all wells.

    • Mix gently and pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the diluted Gly-Phe-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 1-2 minutes for a total of 15-30 minutes[5].

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each GSK2793660 concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the GSK2793660 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of Downstream Neutrophil Elastase Activity

This cell-based assay assesses the functional consequence of Cathepsin C inhibition by GSK2793660, which is the reduction of downstream neutrophil elastase (NE) activity. This assay provides a more physiologically relevant context by evaluating the inhibitor's performance in a cellular environment.

Principle

Human neutrophil progenitor cells (e.g., HL-60 or PLB-985) are differentiated into a neutrophil-like phenotype. These cells are then treated with varying concentrations of GSK2793660. Since Cathepsin C is required for the activation of pro-neutrophil elastase during neutrophil maturation, inhibiting CTSC will result in a lower level of active NE in the differentiated cells. The activity of NE within the cell lysates can then be quantified using a specific fluorogenic substrate for NE.

Materials and Reagents
ReagentSupplierNotes
Human promyelocytic leukemia cells (HL-60 or PLB-985)ATCC, etc.Maintain in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).
Differentiation Agent (e.g., DMSO or all-trans retinoic acid)Sigma-AldrichTo induce differentiation into neutrophil-like cells.
GSK2793660 (hydrochloride)VariousPrepare a stock solution in DMSO.
Cell Lysis BufferPrepare in-housee.g., PBS with 0.5% Nonidet P-40[4].
Neutrophil Elastase Fluorogenic SubstrateAbcam, etc.e.g., MeOSuc-AAPV-AMC. Prepare a stock solution in DMSO.
Black, flat-bottom 96-well assay platesGreiner, etc.
Fluorescence Plate ReaderVariousCapable of excitation at ~380 nm and emission detection at ~460 nm.
Experimental Workflow

Cellular_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Inhibitor Treatment cluster_assay_execution Assay Execution cluster_data_analysis Data Acquisition & Analysis A Culture human neutrophil progenitor cells (e.g., HL-60) B Induce differentiation into neutrophil-like cells A->B C Treat differentiated cells with serial dilutions of GSK2793660 B->C D Lyse cells to release intracellular contents C->D E Add cell lysates to 96-well plate D->E F Initiate reaction by adding NE-specific fluorogenic substrate E->F G Measure fluorescence kinetically F->G H Calculate NE activity rates G->H I Plot % NE Inhibition vs. [GSK2793660] and determine IC50 H->I

Caption: Workflow for the cell-based neutrophil elastase inhibition assay.

Detailed Protocol
  • Cell Culture and Differentiation:

    • Culture HL-60 or PLB-985 cells according to standard protocols.

    • Induce differentiation by treating the cells with a suitable agent (e.g., 1.3% DMSO or 1 µM ATRA) for 5-7 days. Successful differentiation can be confirmed by morphological changes and the expression of neutrophil-specific markers.

  • Inhibitor Treatment:

    • Plate the differentiated neutrophil-like cells in a 96-well culture plate.

    • Prepare serial dilutions of GSK2793660 in the culture medium.

    • Add the GSK2793660 dilutions (or DMSO as a vehicle control) to the cells and incubate for a period sufficient to allow for inhibition of CTSC during the final stages of NE maturation (e.g., 24-48 hours).

  • Cell Lysis and NE Activity Assay:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant and lyse the cells by adding Cell Lysis Buffer.

    • Transfer the cell lysates to a black, flat-bottom 96-well assay plate.

    • Prepare the NE fluorogenic substrate solution in an appropriate assay buffer (e.g., 50 mM HEPES, 750 mM NaCl, 0.05% Nonidet P-40, pH 7.4)[4].

    • Initiate the reaction by adding the NE substrate solution to the cell lysates.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically as described in the biochemical assay section.

    • Calculate the rate of NE activity for each sample.

    • Determine the % inhibition of NE activity for each GSK2793660 concentration relative to the vehicle control.

    • Plot the % inhibition versus the logarithm of the GSK2793660 concentration and calculate the IC50 value.

Data Interpretation and Expected Results

Biochemical Assay: The biochemical assay will yield a dose-response curve from which a precise IC50 value for GSK2793660 against Cathepsin C can be determined. Given the known high potency of this inhibitor, the IC50 value is expected to be in the low nanomolar to sub-nanomolar range.

Cell-Based Assay: The cell-based assay will provide an IC50 value that reflects the compound's ability to inhibit Cathepsin C in a cellular context, leading to a reduction in the activity of a downstream target, neutrophil elastase. This IC50 value is typically higher than the biochemical IC50 due to factors such as cell permeability and potential off-target effects.

Assay TypeKey ParameterExpected Value for GSK2793660Reference(s)
Biochemical AssayIC50 vs. CTSC<0.43 - 1 nM[1]
Cell-Based AssayIC50 vs. NE ActivityTo be determined empirically

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro characterization of GSK2793660 as a Cathepsin C inhibitor. The combination of a direct biochemical assay and a functional cell-based assay allows for a comprehensive understanding of the compound's potency and its mechanism of action in a physiologically relevant pathway. These assays are essential tools for researchers in the field of protease biology and drug discovery.

References

  • Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders. PubMed. Available at: [Link]

  • Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660). ResearchGate. Available at: [Link]

  • Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). PubMed. Available at: [Link]

  • Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. NIH. Available at: [Link]

  • Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases. PMC - NIH. Available at: [Link]

Sources

Targeted Inhibition of Cathepsin C (CTSC) in Myeloid Progenitor Models: Application Note & Protocols for GSK2793660

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

GSK2793660 is a potent, irreversible, and selective inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase 1 (DPP1).[1] CTSC is a lysosomal cysteine protease predominantly expressed in myeloid/immune cells. Its primary physiological role is the activation of neutrophil serine proteases (NSPs)—specifically Neutrophil Elastase (NE) , Proteinase 3 (PR3) , and Cathepsin G (CatG) —during the differentiation of neutrophil precursors in the bone marrow.

Inhibiting CTSC prevents the N-terminal processing required to convert inactive pro-NSPs into their catalytically active forms. Consequently, GSK2793660 is a critical tool for researching inflammatory diseases like non-cystic fibrosis bronchiectasis and cystic fibrosis , where excessive NSP activity drives tissue damage.

This application note details two distinct workflows:

  • U937 Assay: A rapid, constitutive model for screening inhibitor potency against human CTSC/NE processing.

  • EcoM-G Assay: A sophisticated murine differentiation model that mimics granulopoiesis, ideal for validating the prevention of NSP activation during neutrophil maturation.

Mechanism of Action (MOA)

The therapeutic logic of GSK2793660 relies on upstream inhibition. Once NSPs are activated and released by mature neutrophils, they are resistant to CTSC inhibition. Therefore, the assay must target the pro-enzyme processing stage within the cell.

MOA ProNSP Inactive Pro-NSPs (Pro-NE, Pro-PR3) ActiveNSP Active NSPs (Neutrophil Elastase) ProNSP->ActiveNSP N-terminal cleavage CTSC Cathepsin C (Active Enzyme) CTSC->ProNSP Catalyzes GSK GSK2793660 (Inhibitor) GSK->CTSC Irreversible Binding Inflammation Tissue Damage & Inflammation ActiveNSP->Inflammation Secretion

Figure 1: Mechanism of Action. GSK2793660 irreversibly binds Cathepsin C, preventing the conversion of inactive pro-NSPs into active proteases.

Materials & Reagents

ReagentSpecificationStorageNotes
GSK2793660 Free base or salt form-20°C (Solid)Dissolve in DMSO to 10 mM stock. Avoid freeze-thaw cycles.
NE Substrate MeOSuc-AAPV-AMC-20°C (Dark)Fluorogenic substrate specific for Neutrophil Elastase.
Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-1004°CCRITICAL: Do NOT add serine protease inhibitors (e.g., PMSF, Aprotinin) as they will inhibit the NE readout.
Assay Buffer 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20RTUsed for the enzymatic reaction.
Differentiation Media RPMI 1640 + 10% FBS + SCF (for EcoM-G)4°CSee specific protocol for EcoM-G additives.

Protocol A: U937 Constitutive Model (Human)[2]

Purpose: Rapid determination of IC50 against human CTSC-mediated NE activation. Cell Line: U937 (ATCC CRL-1593.2). These cells constitutively express and process NE.[2]

Step-by-Step Methodology
  • Seeding:

    • Harvest U937 cells in log-phase growth.

    • Resuspend in fresh RPMI-1640 + 10% FBS.

    • Seed 50,000 cells/well in a 96-well clear-bottom black plate (100 µL volume).

  • Treatment:

    • Prepare a serial dilution of GSK2793660 in DMSO (e.g., 1000 nM down to 0.01 nM).

    • Add compounds to wells (ensure final DMSO < 0.5%).

    • Include Vehicle Control (DMSO only) and Background Control (Media only).

  • Incubation:

    • Incubate for 24–48 hours at 37°C, 5% CO₂.

    • Note: While inhibition is rapid, 48h allows for the turnover of previously active NE and accumulation of the inhibitory effect.

  • Lysis & Assay:

    • Centrifuge plate (300 x g, 5 min) to pellet cells. Carefully aspirate supernatant.

    • Add 50 µL Lysis Buffer per well. Incubate 20 min on ice or shaker.

    • Add 50 µL Assay Buffer containing 20 µM MeOSuc-AAPV-AMC substrate.

  • Readout:

    • Measure Fluorescence Kinetics (Ex/Em: 360/460 nm) every 2 minutes for 60 minutes.

    • Calculate the slope (Vmax) of the linear portion of the curve.

Protocol B: EcoM-G Differentiation Model (Murine)

Purpose: Assess inhibitor efficacy during the physiological process of granulopoiesis. Cell Line: EcoM-G (Immortalized Myeloid Granulocyte).[3] Characteristics: These cells proliferate as progenitors in the presence of SCF and Estrogen (which activates the E2a-Pbx1 fusion protein).[3] Withdrawal of Estrogen induces differentiation into neutrophils.[4]

Workflow Diagram

EcoMG_Workflow Step1 Maintenance Culture (SCF + Estrogen) Step2 Wash & Reseed (Remove Estrogen) Step1->Step2 PBS Wash x3 Step3 Differentiation Phase (SCF Only + GSK2793660) Step2->Step3 Seed 2x10^5 cells/mL Step4 Incubation (5 - 7 Days) Step3->Step4 Step5 Lysis & NE Activity Assay Step4->Step5 Measure AMC Fluorescence

Figure 2: EcoM-G Differentiation Workflow. Estrogen withdrawal is the trigger for differentiation, making this the critical window for GSK2793660 exposure.

Step-by-Step Methodology
  • Maintenance:

    • Culture EcoM-G cells in PriGrow II (or RPMI) + 10% FBS + 100 ng/mL SCF + 0.5 µM β-Estradiol .

    • Keep density < 1x10⁶ cells/mL.

  • Differentiation Induction (Day 0):

    • Pellet cells and wash 3 times with PBS to completely remove β-Estradiol. Failure to wash thoroughly will prevent differentiation.

    • Resuspend cells in Differentiation Media: RPMI + 10% FBS + 100 ng/mL SCF (No Estrogen).

    • Seed into 6-well or 12-well plates at 2 x 10⁵ cells/mL .

  • Drug Treatment:

    • Immediately add GSK2793660 at desired concentrations (e.g., 0.1 nM – 100 nM).

    • Note: The drug must be present during the synthesis of new NSPs.

  • Differentiation Period:

    • Incubate for 5 to 7 days .

    • Monitor morphology: Cells should transition from blast-like to multi-lobular neutrophil-like structures.

  • Functional Assay (Day 5-7):

    • Harvest cells, count, and normalize cell numbers across conditions (e.g., 1x10⁶ cells per lysate).

    • Lyse cells in 100 µL Lysis Buffer .

    • Perform the NE activity assay using MeOSuc-AAPV-AMC as described in Protocol A.

Data Analysis & Expected Results

Calculation
  • Vmax Determination: Plot RFU vs. Time. Calculate the slope (RFU/min) for the linear phase (typically 10–40 min).

  • Normalization: $ % \text{ Activity} = \left( \frac{\text{Slope}{\text{Sample}} - \text{Slope}{\text{Background}}}{\text{Slope}{\text{Vehicle}} - \text{Slope}{\text{Background}}} \right) \times 100 $

  • IC50: Fit the % Activity data to a 4-parameter logistic (4PL) non-linear regression model.

Expected Values
  • Potency: GSK2793660 is highly potent.[1] Expect an IC50 < 1.0 nM in U937 cells and similar ranges in EcoM-G.[5]

  • Viability: At therapeutic concentrations (< 1 µM), GSK2793660 should NOT significantly affect cell viability (measure via CellTiter-Glo or MTS to confirm). Toxicity indicates off-target effects.

Troubleshooting

IssueProbable CauseSolution
High Background Fluorescence Substrate instability or autofluorescenceUse fresh substrate; ensure "Media Only" control is subtracted.
No Enzymatic Activity in Controls Harsh lysis or Protease InhibitorsEnsure Lysis Buffer contains NO serine protease inhibitors (PMSF/Aprotinin). Use Triton X-100, not SDS.
EcoM-G Cells Not Differentiating Residual EstrogenWash cells 3x with large volumes of PBS before reseeding.
Low Signal Window Low cell densityIncrease cell number per well or extend assay read time to 2 hours.

References

  • Miller, B. E., et al. (2017).[6] "Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660)." British Journal of Clinical Pharmacology, 83(12), 2813-2820.[6]

  • Sykes, D. B., & Kamps, M. P. (2001).[7] "Estrogen-dependent E2a/Pbx1 myeloid cell lines exhibit conditional differentiation that can be arrested by other leukemic oncoproteins."[7] Blood, 98(8), 2308-2318.

  • Kreideweiss, S., et al. (2023).[1] "BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis."[1] Inflammation Research, 72, 1863-1878.

  • Methot, N., et al. (2007). "In vivo inhibition of serine protease processing requires a high fractional inhibition of cathepsin C." Molecular Pharmacology, 73(6), 1857-1865.

Sources

Quantification of Neutrophil Elastase Maturation Inhibition by GSK2793660 in Differentiating Myeloid Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Mechanism

Critical Scientific Distinction: GSK2793660 is not a direct inhibitor of mature Neutrophil Elastase (NE). It is a potent, irreversible inhibitor of Cathepsin C (Dipeptidyl Peptidase I) .

Cathepsin C is responsible for the N-terminal processing of serine protease zymogens (including Neutrophil Elastase, Cathepsin G, and Proteinase 3) during neutrophil maturation in the bone marrow. Inhibition of Cathepsin C prevents the conversion of pro-NE to active NE. Therefore, this application note details a Cell-Based Maturation Assay (using HL-60 promyelocytes) rather than a simple biochemical screen. Adding GSK2793660 directly to purified mature elastase will yield no inhibition .

Mechanism of Action

The following diagram illustrates the upstream inhibition pathway required to assay this compound effectively.

G cluster_0 Neutrophil Granule (Maturation Phase) cluster_1 Assay Readout ProNE Pro-Neutrophil Elastase (Inactive Zymogen) ActiveNE Mature Neutrophil Elastase (Active Enzyme) ProNE->ActiveNE N-terminal Cleavage CatC Cathepsin C (DPP-1) CatC->ProNE Catalyzes Substrate Fluorogenic Substrate (MeOSuc-AAPV-AMC) ActiveNE->Substrate Cleaves GSK GSK2793660 (Inhibitor) GSK->CatC Irreversible Inhibition Signal Fluorescence (AMC Release) Substrate->Signal

Caption: GSK2793660 blocks Cathepsin C, preventing the maturation of Pro-NE. The assay measures the resulting lack of Active NE using a specific fluorogenic substrate.

Materials & Reagents

Cell Line & Culture[1][2][3][4][5][6]
  • HL-60 Cells: Human promyelocytic leukemia cells (ATCC CCL-240).

  • Culture Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Differentiation Agent: DMSO (Cell culture grade) or All-trans Retinoic Acid (ATRA).[1][2][3][4][5] Note: DMSO (1.3%) is preferred for robust granule protease expression.

Compound Preparation
  • GSK2793660: Dissolve in 100% DMSO to create a 10 mM stock. Store at -80°C.

    • Solubility Note: Soluble in DMSO up to >50 mg/mL.

  • Vehicle Control: DMSO (Molecular Biology Grade).[4][6][5][7]

Lysis & Assay Buffers[4][9]
  • Lysis Buffer (High Salt): 50 mM HEPES (pH 7.4), 1 M NaCl, 1% Triton X-100.

    • Why High Salt? NE binds tightly to DNA and granule matrices. High ionic strength (1 M NaCl) is required to fully solubilize the enzyme for accurate quantification.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 0.5 M NaCl, 0.01% Brij-35.

Detection Substrate
  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Specific for Neutrophil Elastase).

  • Excitation/Emission: 380 nm / 460 nm.

Experimental Protocol

Phase 1: Cell Differentiation & Treatment

Objective: Treat cells with GSK2793660 during the differentiation process to block NE maturation.

  • Seeding: Resuspend HL-60 cells in fresh medium at

    
     cells/mL.
    
  • Differentiation Induction: Add DMSO to a final concentration of 1.3% (v/v) to induce neutrophilic differentiation.

  • Compound Treatment:

    • Aliquot cells into a 6-well or 24-well plate.

    • Add GSK2793660 in a dose-response series (e.g., 0.1 nM to 1000 nM).

    • Include a Vehicle Control (1.3% DMSO differentiation + DMSO vehicle) and an Undifferentiated Control (No DMSO, No GSK).

  • Incubation: Incubate at 37°C, 5% CO2 for 5 to 7 days .

    • Note: Do not change media, as this may remove autocrine factors aiding differentiation. If media turns yellow, carefully replenish a small volume.

Phase 2: Lysis & Enzymatic Assay

Objective: Quantify the active NE pool generated during Phase 1.

  • Harvest: Collect cells (

    
     cells per condition) into microcentrifuge tubes.
    
  • Wash: Centrifuge at 400 x g for 5 min. Wash pellet once with PBS to remove extracellular media and residual inhibitor.

  • Lysis:

    • Resuspend pellet in 100 µL of High Salt Lysis Buffer .

    • Incubate on ice for 20 minutes with intermittent vortexing.

    • Centrifuge at 15,000 x g for 10 min at 4°C to pellet debris/DNA.

    • Collect the supernatant (lysate).

  • Assay Setup (96-well Black Plate):

    • Sample: Add 20 µL of Lysate.

    • Buffer: Add 60 µL of Assay Buffer.

    • Substrate: Add 20 µL of 500 µM MeOSuc-AAPV-AMC (Final conc: 100 µM).

  • Kinetic Read: Immediately measure fluorescence (Ex 380/Em 460) in kinetic mode for 60 minutes at 37°C (read every 2 mins).

Assay Workflow Diagram

Workflow Step1 Day 0: Seed HL-60 Cells + 1.3% DMSO (Differentiation) + GSK2793660 (Treatment) Step2 Day 5-7: Harvest Cells Wash PBS x1 Step1->Step2 Incubation Step3 Lysis: 1M NaCl + Triton X-100 (Solubilize Granule Enzymes) Step2->Step3 Step4 Clear Lysate (Centrifuge 15k x g) Step3->Step4 Step5 Add Substrate: MeOSuc-AAPV-AMC Measure Kinetic Fluorescence Step4->Step5

Caption: Step-by-step workflow for the cell-based maturation inhibition assay.

Data Analysis & Expected Results

Calculation
  • Slope Calculation: Calculate the slope (RFU/min) of the linear portion of the kinetic curve for each well.

  • Background Subtraction: Subtract the slope of the "No Lysate" blank from all samples.

  • Normalization:

    
    
    
  • Curve Fitting: Plot % Activity vs. Log[GSK2793660]. Fit to a 4-parameter logistic (Sigmoidal) equation to determine

    
    .
    
Expected Data Profile

GSK2793660 is highly potent. You should observe a dose-dependent reduction in NE activity.

ConditionGSK2793660 (nM)Relative NE Activity (%)Interpretation
Undifferentiated 0< 5%Baseline (No granules formed)
Vehicle Control 0100%Full Maturation (Max NE)
Treated 1 nM~90%Minimal Inhibition
Treated 10 nM~50%Approximate

Range
Treated 100 nM< 10%Full Maturation Blockade

Note: Literature


 values for CatC inhibition by GSK2793660 are typically in the sub-nanomolar to low nanomolar range (0.4 - 1.0 nM for CatC directly; cellular potency may shift to 10-50 nM depending on uptake).

Validation & Troubleshooting (Self-Validating System)

To ensure the assay is "Self-Validating" (Trustworthiness Pillar), include these controls:

  • Viability Control (Critical):

    • Issue: If GSK2793660 kills the cells, NE activity will drop simply because there are fewer cells, not because of specific enzyme inhibition.

    • Validation: Run a parallel CellTiter-Glo or MTT assay on Day 5. Normalize NE activity to Total Protein or Cell Count.

  • Specificity Check:

    • Issue: Is the signal really Neutrophil Elastase?

    • Validation: In the final enzymatic assay (Phase 2), add Sivelestat (a direct NE inhibitor, 10 µM) to the lysate of the Vehicle Control. The signal should drop to near zero. This confirms the fluorescence is driven by NE.

  • Lysis Efficiency:

    • Issue: Low signal.

    • Validation: Ensure the lysis buffer contains 1 M NaCl . Low salt buffers (e.g., 150 mM) will fail to extract NE from the insoluble granule/DNA complex, leading to false negatives.

References

  • Miller, B. E., et al. (2017). "Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660)." British Journal of Clinical Pharmacology, 83(12), 2813-2820. Link

  • Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews, 62(4), 726-759. Link

  • Gupta, N., et al. (2014). "Differentiation of HL-60 cells into neutrophil-like cells: A comparison of protocols." Journal of Leukocyte Biology. Link (General Protocol Reference)

  • BPS Bioscience. "Neutrophil Elastase Inhibitor Screening Assay Kit Protocol." Link (Reference for fluorogenic substrate conditions)

Sources

Application Note: GSK2793660 (Hydrochloride) in Bronchiectasis Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Compound: GSK2793660 (Hydrochloride) Target: Cathepsin C (CTSC) / Dipeptidyl Peptidase 1 (DPP-1) Primary Indication: Non-Cystic Fibrosis Bronchiectasis (NCFBE), Neutrophil-Driven Inflammation Formulation: C21H27F2N5O2 • HCl

Introduction & Mechanism of Action

GSK2793660 is a potent, irreversible, and selective inhibitor of Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase 1 (DPP-1). In the context of bronchiectasis, its therapeutic value lies in its ability to silence the activation of neutrophil serine proteases (NSPs)—specifically Neutrophil Elastase (NE) , Proteinase 3 (PR3) , and Cathepsin G (CatG) —before they are packaged into granules.

The "Bone Marrow to Lung" Lag

Unlike direct elastase inhibitors (e.g., Sivelestat) which act in the lung, GSK2793660 acts in the bone marrow during neutrophil myelopoiesis. It inhibits CTSC, which is responsible for removing the N-terminal pro-dipeptide from NSP zymogens (inactive precursors). Without this cleavage, NSPs remain inactive and are often degraded.

Critical Experimental Insight: Efficacy is not immediate . In in vivo models, you must dose GSK2793660 for at least 5–7 days (mouse) or 14+ days (human) to allow the clearance of pre-existing mature neutrophils and the emergence of a new, "NSP-null" neutrophil population.

Mechanism Diagram

GSK2793660_Mechanism cluster_BoneMarrow Bone Marrow (Myelopoiesis) cluster_Lung Lung Tissue (Bronchiectasis) ProNSPs Pro-NSPs (Inactive Zymogens) ActiveNSPs Active NSPs (NE, PR3, CatG) ProNSPs->ActiveNSPs Activated by CTSC Degradation Proteosomal Degradation ProNSPs->Degradation If Unprocessed CTSC Cathepsin C (DPP-1) CTSC->ProNSPs Blocked GSK GSK2793660 (Inhibitor) GSK->CTSC Irreversible Inhibition Neutrophil Recruited Neutrophil ActiveNSPs->Neutrophil Packaged in Azurophilic Granules Degranulation Degranulation (NETosis) Neutrophil->Degranulation Infection/Inflammation TissueDamage Airway Damage & Inflammation Degranulation->TissueDamage Proteolytic Attack

Figure 1: Mechanism of Action. GSK2793660 inhibits CTSC in the bone marrow, preventing the activation of pro-NSPs. Consequently, neutrophils recruited to the lung lack functional proteases, reducing tissue damage.

In Vitro Protocol: HL-60 Differentiation Model[1][2][3]

Objective: To validate GSK2793660 potency by measuring the reduction of active Neutrophil Elastase (NE) during granulocytic differentiation. Cell Line: HL-60 (Human Promyelocytic Leukemia cells).[1]

Reagents Preparation
  • Stock Solution: Dissolve GSK2793660 (HCl salt) in DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Differentiation Medium: RPMI 1640 + 10% FBS + 1.25% DMSO (induces differentiation). Note: ATRA (1 µM) can also be used, but DMSO is often preferred for granule maturation studies.

Experimental Workflow
  • Seeding: Seed HL-60 cells at

    
     cells/mL in Differentiation Medium.
    
  • Treatment (Crucial Step): Add GSK2793660 at Day 0.

    • Doses: 0.1 nM, 1 nM, 10 nM, 100 nM (IC50 is typically <1 nM).

    • Control: Vehicle (DMSO <0.1%).

  • Incubation: Culture for 5–7 days .

    • Note: Do not wash out the drug. If media is topped up, maintain the drug concentration.

  • Harvest: Collect cells by centrifugation (400 x g, 5 min).

  • Lysis: Resuspend pellets in lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Enzymatic Assay: Measure NE activity using a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

    • Readout: Fluorescence (Ex 380nm / Em 460nm).

Data Expectations
TreatmentNE Activity (% of Control)Interpretation
Vehicle (DMSO) 100%Baseline differentiation with high NE activity.
GSK2793660 (1 nM) ~40–60%Partial inhibition of CTSC.
GSK2793660 (100 nM) <5%Complete silencing of NSP activation.

In Vivo Protocol: Mouse Model of Bronchiectasis[4][5][6][7]

Objective: To assess the efficacy of GSK2793660 in reducing airway inflammation and damage in an LPS-induced or Bacterial (P. aeruginosa) model.

Formulation for In Vivo Dosing
  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water.

    • Alternative: Sterile Saline (if HCl salt solubility permits >1 mg/mL).

  • Preparation: Dissolve GSK2793660 powder slowly into the vehicle with constant stirring. Sonicate if necessary. Prepare fresh weekly and store at 4°C.

Dosing Regimen (The "Pre-Treatment" Rule)

Because the drug acts on bone marrow progenitors, you cannot treat after the challenge and expect immediate results.

  • Route: Oral Gavage (PO).

  • Dose: 1 – 10 mg/kg, Once Daily (QD).

  • Duration: Start dosing 7 days prior to the inflammatory challenge (Day -7 to Day 0).

Protocol Steps (LPS Challenge)
  • Acclimatization: Mice (C57BL/6, Male, 8-10 weeks).

  • Pre-Treatment Phase (Day -7 to Day 0):

    • Administer GSK2793660 (10 mg/kg PO) daily.

    • Monitor body weight. Watch for skin peeling on paws (see Safety Note).

  • Challenge (Day 0):

    • Anesthetize mice (Isoflurane).

    • Intranasal (IN) or Intratracheal (IT) administration of LPS (e.g., 10 µ g/mouse ) or P. aeruginosa beads.

  • Termination (Day 1 or 2):

    • Euthanize mice 24–48 hours post-challenge.

    • Perform Bronchoalveolar Lavage (BAL) .[2]

  • Analysis:

    • BALF Cell Count: Total and differential (Neutrophils).

    • NE Activity: Measure active Elastase in BALF supernatant using specific substrate. This is the primary endpoint.

    • Lung Histology: H&E staining for peribronchial inflammation.

Safety & Toxicology: The "Skin" Warning

Critical Application Note: GSK2793660 development was terminated in Phase I clinical trials due to Palmoplantar Hyperkeratosis (skin peeling/desquamation) on the hands and feet of human subjects.

  • Relevance to Mice: While rodents do not have "palms" in the human sense, high-dose or chronic inhibition of CTSC can affect keratinocyte differentiation in the paw pads and tail.

  • Monitoring: Inspect mouse paws daily for redness, swelling, or desquamation.

  • Mitigation: Do not exceed 14 days of dosing in preclinical models unless specifically studying the toxicity mechanism. The 7-day pre-treatment + 2-day challenge window is usually safe.

References

  • Miller, B. E., et al. (2017). "Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660)."[3] British Journal of Clinical Pharmacology, 83(12), 2813–2820.

  • Chalmers, J. D., et al. (2020). "Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis." New England Journal of Medicine, 383, 2127-2137. (Validates the mechanism of CTSC inhibition in bronchiectasis).

  • Gupta, A., et al. (2023). "Preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583." ERJ Open Research. (Comparative data on mouse dosing and bone marrow distribution).

  • Korkmaz, B., et al. (2010). "Cathepsin C (dipeptidyl peptidase I) is the activator of neutrophil serine proteases." Biochemical Society Transactions, 38(6). (Foundational mechanism).[4][5]

Sources

Application Note: Cytokine Profiling Downstream of Cathepsin C Inhibition (GSK2793660)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Assessing Cytokine Modulation via Cathepsin C Inhibition (GSK2793660) Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Immunologists, and Pharmacologists

Abstract & Mechanistic Rationale

GSK2793660 is a potent, selective, and irreversible inhibitor of Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase I (DPP-1). Unlike direct cytokine inhibitors, GSK2793660 operates upstream in the hematopoietic lineage. CTSC is responsible for activating the pro-forms of Neutrophil Serine Proteases (NSPs)—specifically Neutrophil Elastase (NE) , Cathepsin G (CatG) , and Proteinase 3 (PR3) —during neutrophil maturation in the bone marrow.

The Cytokine Connection: Active NSPs are critical effectors of inflammation. Beyond tissue damage, they enzymatically process pro-inflammatory cytokines (e.g., cleaving pro-IL-1


  and pro-IL-18  into bioactive forms) and degrade anti-inflammatory mediators. Therefore, the efficacy of GSK2793660 is assessed not just by enzyme inhibition, but by the functional reduction of these specific downstream cytokines.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the "Bone Marrow Trap"—the requirement to inhibit CTSC during neutrophil maturation to prevent the accumulation of active proteases in granules.

GSK2793660_Mechanism GSK GSK2793660 (Inhibitor) CTSC Cathepsin C (Bone Marrow) GSK->CTSC Irreversible Inhibition ActiveNSP Active NSPs (NE, CatG, PR3) CTSC->ActiveNSP Required ProNSP Pro-NSPs (Inactive) ProNSP->ActiveNSP Activated by CTSC MatureNeut Mature Neutrophil (Periphery) ActiveNSP->MatureNeut Stored in Granules ProCytokine Pro-IL-1β / Pro-IL-18 MatureNeut->ProCytokine Inflammatory Stimulus (LPS) BioCytokine Bioactive IL-1β / IL-18 ProCytokine->BioCytokine Processed by Active NSPs

Caption: GSK2793660 prevents NSP activation in the marrow, blocking downstream cytokine processing.

Experimental Design Considerations (Expertise & Experience)

The "Lag Effect" Constraint

Critical Warning: Treating mature peripheral blood neutrophils with GSK2793660 in vitro will yield false negatives . Mature neutrophils already possess granules filled with active proteases processed prior to isolation. GSK2793660 cannot reverse the activity of already-mature enzymes.

  • Correct Model: In vivo dosing (allowing neutrophil turnover) followed by ex vivo stimulation, or long-term in vitro differentiation of CD34+ progenitors.

Dosing Strategy
  • In Vivo (Mouse): 10–50 mg/kg orally (PO) or intraperitoneally (IP).

  • Duration: Minimum 5–7 days. This allows the bone marrow to release a new cohort of "NSP-null" neutrophils into circulation.

  • Biomarker: Loss of Neutrophil Elastase (NE) activity is the primary QC step before cytokine analysis.

Detailed Protocol: In Vivo Pharmacodynamics & Ex Vivo Cytokine Assessment

Phase A: Animal Treatment & Sample Collection

This workflow generates neutrophils lacking active NSPs to validate cytokine suppression.

  • Treatment Group: Administer GSK2793660 (suspended in 0.5% methylcellulose/0.1% Tween-80) daily for 7 days.

  • Control Group: Administer Vehicle only.

  • Harvest (Day 8):

    • Euthanize animals.

    • Collect Bone Marrow (flush femurs with PBS + 2% FBS) or Whole Blood (cardiac puncture into EDTA).

  • Neutrophil Isolation:

    • Use a negative selection magnetic bead kit (e.g., Miltenyi or StemCell) to avoid activating the neutrophils during isolation. Purity should be >95% Ly6G+.

Phase B: Ex Vivo Stimulation (The Challenge)

Neutrophils must be stimulated to degranulate and synthesize pro-cytokines.

  • Seeding: Resuspend neutrophils at

    
     cells/mL in RPMI-1640 (phenol-red free) + 10% Heat-Inactivated FBS.
    
  • Plating: Add 200 µL/well to a 96-well U-bottom plate.

  • Stimulation:

    • Condition A (Negative Control): Media only.

    • Condition B (Cytokine Synthesis): LPS (100 ng/mL) for 4 hours.

    • Condition C (Processing Trigger): LPS (4 hours) followed by ATP (5 mM, 30 min) or MSU crystals (to trigger degranulation/inflammasome).

    • Note: NSPs process IL-1

      
       extracellularly or during degranulation.
      
  • Supernatant Harvest: Centrifuge plate at 400 x g for 5 mins at 4°C. Transfer supernatant to fresh tubes. Store at -80°C.

Phase C: Analytical Quantification (ELISA/Activity)
1. Neutrophil Elastase (NE) Activity Assay (Mandatory QC)

Before measuring cytokines, confirm the drug worked by measuring NE activity.

  • Substrate: MeOSuc-AAPV-AMC (Fluorogenic).

  • Method: Incubate cell lysate (from pellet) with substrate.

  • Expectation: >90% reduction in fluorescence in GSK2793660-treated animals compared to vehicle.

2. Cytokine Quantification (Sandwich ELISA)

Focus on cytokines processed by NSPs.

Target CytokineProcessing MechanismExpected Result (Treated)Notes
IL-1

Cleaved by NE/PR3Significant Decrease Look for "Mature" vs "Pro" specific antibodies if possible.
IL-18 Cleaved by PR3Decrease Similar processing to IL-1

.
TNF-

NF-

B dependent
No Change / Slight Decrease Used as a control; synthesis is not directly NSP-dependent.
IL-8 (CXCL8) Degraded by NSPsPotential Increase NSPs normally degrade IL-8; inhibition may stabilize it.

Data Analysis & Interpretation

Statistical Normalization

Cytokine release varies by neutrophil count and viability.

  • Normalization: Normalize cytokine concentration (pg/mL) to total protein content of the cell pellet (mg/mL) or DNA content (using CyQUANT).

  • Calculation:

    
    
    
Experimental Workflow Diagram

Workflow Step1 In Vivo Dosing (7 Days Daily) Step2 Isolate Neutrophils (Blood/Marrow) Step1->Step2 Step3 QC: Elastase Activity (Must be <10% of Control) Step2->Step3 Step4 Ex Vivo Stimulation (LPS + ATP) Step3->Step4 If QC Pass Step5 Harvest Supernatant Step4->Step5 Step6 ELISA Quantification (IL-1β, IL-18) Step5->Step6

Caption: Step-by-step workflow from dosing to data generation.

Troubleshooting (Self-Validating Systems)

ObservationRoot CauseCorrective Action
High NE Activity in Treated Group Insufficient dosing duration.Extend dosing to 10-14 days to allow full neutrophil turnover.
No IL-1

detected in Control
Lack of "Signal 2" (Processing).Ensure ATP or MSU crystals are added after LPS to trigger release/processing.
High Background in ELISA Serum interference.Use High Performance ELISA diluents (HPE) or match matrix (serum vs. media).
Inconsistent Cytokine Levels Neutrophil activation during isolation.Keep all buffers at 4°C; use endotoxin-free reagents; avoid density gradients if possible (use beads).

References

  • Miller, B. E., et al. (2017). Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660). British Journal of Clinical Pharmacology. Link

  • Korkmaz, B., et al. (2010). Neutrophil elastase, proteinase 3 and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews. Link

  • Coeshott, C., et al. (1999). Converting enzyme-independent release of recombinant IL-1 beta and IL-18 by neutrophils. Proceedings of the National Academy of Sciences. Link

  • Guo, R. F., et al. (2009). Regulatory mechanisms of neutrophil-mediated inflammation. Journal of Leukocyte Biology. Link

  • Methot, N., et al. (2007). Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing. Journal of Biological Chemistry. Link

Application Note: GSK2793660 in Acute Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GSK2793660 is a potent, irreversible, and orally active inhibitor of Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase 1 (DPP1).[1][2] Unlike direct cytokine inhibitors (e.g., anti-TNF) or kinase inhibitors (e.g., JAK inhibitors), GSK2793660 operates via a unique upstream mechanism: it "disarms" neutrophils during their development in the bone marrow.

By inhibiting CTSC, GSK2793660 prevents the activation of neutrophil serine proteases (NSPs)—specifically Neutrophil Elastase (NE) , Cathepsin G (CatG) , and Proteinase 3 (PR3) .[3] In acute arthritis models like Collagen Antibody-Induced Arthritis (CAIA) , where neutrophil infiltration drives rapid joint destruction, GSK2793660 significantly reduces inflammation and cartilage loss.

Key Distinction: Because CTSC inhibition targets the maturation of enzymes in the bone marrow, there is a pharmacokinetic/pharmacodynamic (PK/PD) lag. Efficacy relies on the turnover of the existing "armed" neutrophil pool with newly released "disarmed" neutrophils. This guide details the specific protocols required to account for this biological delay.

Mechanism of Action & Rationale

The "Neutrophil Disarming" Strategy

In acute arthritis, neutrophils migrate to the joint and release NSPs that degrade cartilage and amplify inflammation. These NSPs are synthesized as inactive zymogens (pro-enzymes) in the bone marrow. CTSC is the essential "master switch" that removes the N-terminal dipeptide from these zymogens, activating them before the neutrophil is released into circulation.

  • Target: Cathepsin C (CTSC/DPP1)[1]

  • Function: Activates pro-NE, pro-CatG, pro-PR3.[4]

  • GSK2793660 Effect: Irreversible inhibition of CTSC

    
     Neutrophils released contain inactive zymogens 
    
    
    
    Reduced joint damage upon activation.
Pathway Diagram

G cluster_BM Bone Marrow (Myelopoiesis) cluster_Joint Arthritic Joint (Acute Inflammation) ProNSPs Pro-NSPs (Inactive Zymogens) ActiveNSPs Active NSPs (NE, CatG, PR3) ProNSPs->ActiveNSPs Activation by CTSC CTSC Cathepsin C (CTSC) CTSC->ActiveNSPs GSK GSK2793660 GSK->CTSC Irreversible Inhibition Neutrophil Infiltrating Neutrophil ActiveNSPs->Neutrophil Stored in Granules Disarmed Disarmed Neutrophil (Inactive Zymogens) ActiveNSPs->Disarmed GSK Treatment Damage Cartilage Erosion & Inflammation Neutrophil->Damage Degranulation (Active NSPs) Disarmed->Damage Reduced Pathology

Caption: GSK2793660 blocks the activation of serine proteases in the bone marrow, resulting in the release of neutrophils that lack the enzymatic capability to cause joint destruction.

Experimental Design: Acute Arthritis (CAIA Model)

The Collagen Antibody-Induced Arthritis (CAIA) model is preferred over Collagen-Induced Arthritis (CIA) for testing this compound because CAIA is driven primarily by the innate immune system (neutrophils and complement) rather than T/B cell priming. This isolates the neutrophil-specific mechanism of GSK2793660.

Model Selection Criteria
FeatureCAIA ModelCIA ModelRecommendation
Duration 10–14 Days40–60 DaysCAIA (High throughput, specific to effector phase)
Driver Immune Complexes, Complement, NeutrophilsT-cells, B-cells, AutoantibodiesCAIA (Directly tests neutrophil protease role)
Sync Highly Synchronized (Onset Day 3-4)Variable OnsetCAIA (Better for precise dosing studies)
Formulation Protocol

GSK2793660 is an orally active small molecule.[2] Proper formulation is critical for consistent bioavailability.

  • Vehicle: 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in sterile water.

    • Alternative: 0.1% Citrate buffer (pH 4.5) if solubility issues arise (GSK2793660 is a base).

  • Preparation:

    • Weigh GSK2793660 powder.

    • Add a small volume of vehicle and triturate to form a smooth paste.

    • Gradually add remaining vehicle while stirring to achieve a uniform suspension.

    • Storage: Prepare fresh weekly; store at 4°C protected from light.

  • Dosing Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Step-by-Step Protocol

Phase 1: Prophylactic Dosing (Critical Step)

Why Prophylactic? Since GSK2793660 targets bone marrow maturation, you must treat before the disease peak to allow time for "disarmed" neutrophils to replace the circulating pool.

  • Dose Range: 1 – 10 mg/kg PO, QD (Once Daily).

    • Note: While human PD was modest, mouse models often require 1–10 mg/kg to achieve >90% CTSC inhibition in bone marrow.

Phase 2: CAIA Induction & Monitoring

Animals: BALB/c or DBA/1 mice (Female, 6-8 weeks).

DayProcedureGSK2793660 Treatment GroupControl Group
Day -5 Pre-treatment Start Begin Oral Gavage (10 mg/kg QD).Vehicle Gavage QD.
Day 0 Induction Inject Anti-Collagen Ab Cocktail (IV/IP). Continue Dosing.Inject Ab Cocktail.[5][6][7] Vehicle Gavage.
Day 3 LPS Boost Inject LPS (IP) to synchronize inflammation. Continue Dosing.Inject LPS.[6][8][9] Vehicle Gavage.
Day 4-14 Disease Peak Continue Dosing. Monitor Scores daily.Vehicle Gavage. Monitor Scores daily.
Day 14 Termination Collect plasma, paws, and Bone Marrow .Collect samples.
Phase 3: Scoring & Readouts
  • Clinical Score (0-4 per paw):

    • 0: Normal.

    • 1: Erythema/mild swelling of one digit.

    • 2: Erythema/swelling of >1 digit or mild paw swelling.

    • 3: Erythema/swelling of the entire paw.

    • 4: Ankylosis (rigid joint) or severe deformity.

    • Max Score: 16 per mouse.

  • Paw Thickness: Measure with digital calipers (e.g., Mitutoyo) daily.

  • Histology (H&E / Safranin O): Assess cartilage degradation and pannus formation.

  • Biomarker (Proof of Mechanism):

    • Bone Marrow Lysate: Measure Neutrophil Elastase (NE) activity using a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC).

    • Expectation: GSK2793660 treated mice should show >80% reduction in NE activity in bone marrow cells compared to vehicle.

Expert Insights & Troubleshooting

The "Lag Time" Phenomenon

Researchers often fail with CTSC inhibitors because they start dosing on Day 0 of a short model.

  • The Trap: Circulating neutrophils have a half-life of ~6-12 hours in mice, but the bone marrow reserve is large.

  • The Fix: You must pre-treat for at least 3–5 days (ideally 5-7) to ensure that when the arthritogenic stimulus (LPS) hits on Day 3, the neutrophils responding to the joint are the ones that matured under drug pressure (i.e., are disarmed).

Dosing Frequency

GSK2793660 is an irreversible inhibitor.[1][2][3]

  • Advantage: Once the enzyme is hit, it stays inhibited until new enzyme is synthesized.

  • Implication: Once daily (QD) dosing is usually sufficient. However, in aggressive mouse models with rapid metabolic turnover, a BID (twice daily) regimen for the first 48 hours can ensure complete saturation of the bone marrow target.

Safety Signal: Skin Desquamation

In Phase I human trials, GSK2793660 caused plantar/palmar skin peeling (hyperkeratosis/desquamation).

  • Animal Monitoring: While less common in short-term mouse models (2 weeks), observe paws and tails for excessive dryness or peeling. This is an on-target effect (CTSC is involved in skin desquamation) and confirms drug activity.

References

  • Miller, B. E., et al. (2017). "Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660)."[1] British Journal of Clinical Pharmacology, 83(12), 2813-2820.[1] Link

    • Key Source for: Human safety, dosing, and mechanism (CTSC inhibition).[3][10]

  • Doyle, K., et al. (2024). "A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583." ERJ Open Research. Link

    • Key Source for: Comparative potency and mouse PK/PD data for the CTSC inhibitor class.[10]

  • Nandakumar, K. S., & Holmdahl, R. (2005). "Efficient promotion of collagen antibody induced arthritis (CAIA) using four monoclonal antibodies specific for the major epitopes of type II collagen." Journal of Immunological Methods, 304(1-2), 126-136. Link

    • Key Source for: Standard CAIA model protocol.
  • Adkison, A. M., et al. (2002). "Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis." Journal of Clinical Investigation, 109(3), 363-371. Link

    • Key Source for: Mechanistic validation that CTSC (DPP1)

Sources

Troubleshooting & Optimization

GSK2793660 (hydrochloride) solubility in DMSO and buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely working with GSK2793660 hydrochloride , a potent, irreversible inhibitor of Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase I (DPP-1).

As a Senior Application Scientist, I often see experiments fail not because of the drug's potency, but because of improper solvation . GSK2793660 is a peptide-mimetic with an


-unsaturated amide "warhead" designed to covalently modify the enzyme. While the hydrochloride salt form improves solubility over the free base, it remains a hydrophobic molecule that requires precise handling to avoid precipitation in aqueous media.

This guide provides the "Gold Standard" protocols we use to ensure stability and bioavailability in both cellular and in vivo assays.

Part 1: Solubility & Stock Solution Preparation

The Golden Rule: Never attempt to dissolve GSK2793660 HCl directly in water, PBS, or saline for high-concentration stocks. It will likely form a suspension rather than a solution, leading to inconsistent dosing.

Solvent Compatibility Table
SolventSolubility Limit (Approx.)SuitabilityNotes
DMSO (Anhydrous) ~40 mg/mL (~95 mM)Recommended Primary solvent for stock solutions.
Ethanol ~10–20 mg/mLSecondaryLess stable than DMSO for long-term storage.
Water / PBS < 1 mg/mLPoor Only for final dilution. Do not use for stocks.
DMF ~30 mg/mLAlternativeToxic; avoid unless necessary for specific chemical synthesis.
Protocol: Preparing a 10 mM Stock Solution

Target Concentration: 10 mM Molecular Weight: ~421.96 g/mol (Check your specific batch CoA as water of hydration varies).

  • Weighing: Accurately weigh 4.22 mg of GSK2793660 HCl.

  • Solvation: Add 1.0 mL of high-grade anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates persist, warm the vial to 37°C for 3–5 minutes. Sonicate only if necessary.

  • Inspection: Ensure the solution is completely clear and colorless to pale yellow.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

Part 2: Aqueous Dilution & Cellular Assays

The transition from 100% DMSO to aqueous media is the most critical step. A direct spike of high-concentration stock into media often causes "crashing out" (micro-precipitation), which is invisible to the naked eye but ruins IC50 curves.

The "Intermediate Dilution" Method

Instead of pipetting 1 µL of stock directly into 1 mL of cells, use an intermediate step to lower the shock to the compound.

SerialDilution cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (100 µM in 10% DMSO) Stock->Inter Dilute 1:100 in Media/Buffer Final Final Assay Well (1 µM in Media) Inter->Final Dilute 1:100 into Cell Culture

Figure 1: The Intermediate Dilution Strategy reduces precipitation risk by stepping down DMSO concentration gradually.

Protocol:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:100 into culture media (or PBS) to create a 100 µM working solution. This solution will contain 1% DMSO.

  • Mix: Vortex immediately.

  • Final Addition: Add this working solution to your cell wells (e.g., 10 µL into 990 µL media).

  • Result: Final drug concentration is 1 µM , and final DMSO concentration is 0.01% , which is well below the toxicity threshold for most cell lines.

Part 3: In Vivo Formulation (Mouse/Rat)

For animal studies, simple saline is rarely sufficient. You need a "vehicle" that maintains solubility while being tolerated by the animal.

Recommended Formulation (The "5/30/5/60" Mix): This is a standard formulation for lipophilic compounds like GSK2793660.

ComponentPercentage (v/v)Function
DMSO 5%Solubilizes the primary drug stock.
PEG300 30%Co-solvent; prevents precipitation upon aqueous addition.
Tween 80 5%Surfactant; maintains dispersion/emulsion.
Saline (0.9%) 60%Bulk aqueous carrier (add last).

Preparation Workflow:

  • Dissolve GSK2793660 HCl in DMSO (5% of final volume).

  • Add PEG300 (30% of final volume) and vortex.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add Saline (60% of final volume) while vortexing.

    • Note: If the solution turns cloudy, sonicate gently. If it remains cloudy, it is a suspension; ensure you resuspend thoroughly before oral gavage (PO).

Part 4: Troubleshooting & FAQs

Q1: My solution turned cloudy when I added the DMSO stock to PBS. What happened? A: You likely exceeded the aqueous solubility limit or added it too quickly. This is "crashing out."

  • Fix: Use the Intermediate Dilution Method (Part 2). Always vortex the buffer while adding the DMSO dropwise.

Q2: Can I store the diluted aqueous solution for tomorrow? A: No. GSK2793660 contains an electrophilic warhead (irreversible inhibitor) that can slowly hydrolyze or react with nucleophiles in the buffer over time. Always prepare aqueous dilutions fresh (use within 4 hours).

Q3: Why is the hydrochloride salt preferred over the free base? A: The HCl salt provides better initial dissolution kinetics and stability in the solid state. However, once dissolved in a buffered system (pH 7.4), the salt dissociates, and the solubility is governed by the intrinsic lipophilicity of the free base. This is why DMSO is still required.

Q4: I see skin issues in my mice. Is this a formulation error? A: Likely not. Skin desquamation (peeling of palms/soles) is a known on-target effect of Cathepsin C inhibition, observed in clinical trials [1]. It mimics Papillon-Lefèvre Syndrome (caused by CTSC deficiency). Monitor your animals for paw inflammation.

Visualizing the Mechanism of Action

Understanding that GSK2793660 is an irreversible inhibitor is vital for experimental design (e.g., washout experiments will not recover enzyme activity).

MOA cluster_legend Clinical Consequence Drug GSK2793660 (Warhead) Enzyme Cathepsin C (Active Cysteine) Drug->Enzyme Binds Active Site Complex Covalent Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Irreversible Modification Substrate Pro-Inflammatory Serine Proteases Complex->Substrate BLOCKED

Figure 2: Irreversible inhibition mechanism. Once the complex forms, enzymatic activity is permanently lost until new protein is synthesized.

References

  • Miller, B. E., et al. (2017).[1] "Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660)." British Journal of Clinical Pharmacology, 83(12), 2813–2820.[1]

  • TargetMol. (2023). "GSK2793660 HCl Datasheet & Solubility." TargetMol Chemicals.

  • Cayman Chemical. (2023).[2] "General Solubility Guidelines for Hydrochloride Salts." Cayman Chemical Technical Support.

  • MedChemExpress. (2023). "GSK-2793660 Free Base vs Salt Forms." MedChemExpress Product Information.

Sources

Technical Support Center: Off-Target Effects of the Cathepsin C Inhibitor GSK2793660

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing the Cathepsin C (CTSC) inhibitor, GSK2793660. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate potential off-target effects and navigate the nuances of your experiments with this potent and selective inhibitor.

Introduction to GSK2793660

GSK2793660 is an oral, irreversible, and highly potent inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1] CTSC is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[2][3] By inhibiting CTSC, GSK2793660 was developed with the therapeutic hypothesis of reducing the activity of these downstream proteases, which are implicated in a variety of inflammatory diseases.[2]

However, as with any highly potent inhibitor, understanding its full biological impact, including potential off-target effects and unexpected on-target toxicities, is critical for accurate experimental design and interpretation. This guide will walk you through the known and potential off-target landscape of GSK2793660 and provide practical guidance for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most significant reported side effects or off-target effects of GSK2793660?

A1: The most prominent and dose-limiting adverse effect observed in a Phase I clinical trial of GSK2793660 was epidermal desquamation (skin peeling) on the palms of the hands and soles of the feet.[2] This occurred in a majority of subjects receiving repeat doses and led to the termination of the trial.[2] It is crucial to understand that this is currently believed to be an on-target effect resulting from high levels of CTSC inhibition in the skin, rather than a traditional off-target effect on an unrelated protein. This suggests a previously under-appreciated role for CTSC in maintaining epidermal integrity.[2]

Q2: Did GSK2793660 effectively inhibit its downstream targets (neutrophil serine proteases) in clinical trials?

A2: While GSK2793660 achieved profound and sustained inhibition of CTSC activity (≥90%), it resulted in only modest reductions of approximately 20% in the whole blood activity of downstream neutrophil serine proteases like NE, CG, and PR3.[2] This is a critical finding for researchers to consider when designing experiments that aim to study the downstream consequences of CTSC inhibition. The modest effect on downstream NSPs may be due to the long lifespan and slow turnover of mature neutrophils, which would already contain activated proteases.[4]

Q3: Is GSK2793660 truly selective for Cathepsin C?

A3: GSK2793660 is described as a potent and selective CTSC inhibitor.[1] However, comprehensive public data on its selectivity profile against a broad panel of other proteases (e.g., other cathepsins, caspases, matrix metalloproteinases) is limited. As a researcher, it is prudent to either perform your own selectivity profiling or to interpret your results with the consideration that off-target activities, while potentially minimal, cannot be entirely ruled out without empirical data.

Q4: What is the proposed mechanism for the skin desquamation observed with GSK2793660?

A4: The leading hypothesis is that the palmar-plantar epidermal desquamation is an on-target effect. CTSC is expressed in keratinocytes, and its inhibition is thought to disrupt the normal processes of skin differentiation and cell-cell adhesion that are essential for maintaining the integrity of the epidermal barrier.[1] This phenotype bears some resemblance to genetic CTSC deficiency syndromes like Papillon-Lefèvre syndrome, which also manifest with skin abnormalities.[5] The process of desquamation is complex and involves a cascade of other proteases, including kallikreins, which are responsible for the degradation of corneodesmosomes, the structures that hold skin cells together.[6] While a direct link between CTSC inhibition and kallikrein activity has not been definitively established, it is an area of ongoing research.

Troubleshooting Guide

This section addresses common issues researchers may encounter during their experiments with GSK2793660.

Problem 1: I'm not observing the expected downstream effects on neutrophil serine protease (NSP) activity in my in vitro or ex vivo experiments.
  • Causality & Troubleshooting Steps:

    • Confirm On-Target Engagement: First, verify that GSK2793660 is effectively inhibiting CTSC in your specific experimental system. A direct enzymatic assay for CTSC activity is essential.

    • Consider the Timing of Inhibition: GSK2793660 inhibits the activation of pro-NSPs within neutrophil precursors in the bone marrow.[4] If you are working with mature neutrophils isolated from peripheral blood, they will already contain a full complement of active NSPs. The inhibitor will not inactivate these mature enzymes. Your experimental design should ideally involve the differentiation of neutrophil precursors in the presence of the inhibitor to observe a significant reduction in NSP activity.

    • Inadequate Inhibitor Concentration or Incubation Time: Ensure you are using an appropriate concentration of GSK2793660 and a sufficient incubation time to achieve maximal CTSC inhibition. Given its irreversible mechanism, a pre-incubation step is recommended.

    • Assay Sensitivity: The modest reduction in NSP activity observed clinically suggests that your assay for NSP activity may not be sensitive enough to detect subtle changes. Ensure your assay is validated and has a sufficient dynamic range.

Problem 2: I am observing unexpected cellular phenotypes or toxicity in my cell-based assays that are not consistent with CTSC inhibition.
  • Causality & Troubleshooting Steps:

    • Assess for Off-Target Cytotoxicity: At high concentrations, small molecule inhibitors can exhibit off-target effects leading to cytotoxicity. It is crucial to determine the cytotoxic profile of GSK2793660 in your specific cell type using a standard cell viability assay (e.g., MTT, LDH release).

    • Perform Selectivity Profiling: If you suspect off-target effects, consider performing or commissioning a protease selectivity screen. This will provide empirical data on the inhibitory activity of GSK2793660 against a panel of other proteases.

    • Consider the Cellular Context: The expression and importance of CTSC and potential off-targets can vary significantly between different cell types. Ensure that your chosen cell line is a relevant model for your research question.

    • Review the Literature for Similar Compounds: Investigate whether other CTSC inhibitors have been reported to cause similar unexpected phenotypes. This can help to distinguish between a compound-specific off-target effect and a class-wide on-target effect.

Experimental Protocols & Workflows

Workflow 1: Confirming On-Target Potency and Downstream Effects

This workflow is designed to verify the inhibitory activity of GSK2793660 on CTSC and its downstream impact on neutrophil elastase activity.

Caption: Workflow for validating GSK2793660 on-target and downstream activity.

Detailed Protocol 1.1: Direct Cathepsin C Activity Assay

This protocol provides a method to determine the IC50 of GSK2793660 against purified CTSC.

  • Reagents:

    • Recombinant human Cathepsin C (CTSC)

    • CTSC assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 5.5)[7]

    • Fluorogenic CTSC substrate (e.g., (H-Gly-Phe)₂-AMC)

    • GSK2793660 stock solution in DMSO

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of GSK2793660 in CTSC assay buffer. Include a vehicle control (DMSO).

    • In a 96-well plate, add the diluted GSK2793660 or vehicle.

    • Add recombinant CTSC to each well and incubate for 30 minutes at 37°C to allow for irreversible inhibition.

    • Initiate the reaction by adding the fluorogenic CTSC substrate to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 380/460 nm) at 37°C for 30-60 minutes.

    • Calculate the rate of reaction (Vmax) for each concentration.

    • Plot the percent inhibition against the log concentration of GSK2793660 and fit the data to a four-parameter logistic equation to determine the IC50.

Workflow 2: Investigating Potential Skin-Related Off-Target/On-Target Effects

This workflow is designed to assess the direct impact of GSK2793660 on keratinocyte health and function.

Caption: Workflow for assessing GSK2793660 effects on keratinocytes.

Detailed Protocol 2.1: Keratinocyte Adhesion Assay

This protocol provides a method to assess the effect of GSK2793660 on keratinocyte adhesion.

  • Reagents:

    • Human epidermal keratinocytes

    • Keratinocyte growth medium

    • Extracellular matrix (ECM) proteins (e.g., fibronectin, collagen I)

    • Fluorescent cell stain (e.g., Calcein-AM)

    • GSK2793660 stock solution in DMSO

    • 96-well black, clear-bottom microplate

  • Procedure:

    • Coat the wells of a 96-well plate with ECM proteins and incubate overnight at 4°C. Wash to remove unbound protein.

    • Culture keratinocytes to sub-confluency.

    • Treat keratinocytes with various concentrations of GSK2793660 or vehicle for 24 hours.

    • Harvest and label the treated keratinocytes with a fluorescent cell stain according to the manufacturer's protocol.

    • Seed the labeled keratinocytes onto the ECM-coated plate and allow them to adhere for 1-2 hours at 37°C.

    • Gently wash the wells to remove non-adherent cells.

    • Quantify the number of adherent cells by reading the fluorescence on a plate reader.

    • Normalize the fluorescence of treated cells to the vehicle control to determine the percent change in adhesion.

Data Presentation

Table 1: Summary of GSK2793660 Activity from Phase I Clinical Trial [2]

ParameterValueNotes
On-Target CTSC Inhibition ≥90%Achieved with 12 mg once-daily dosing for 21 days.
Downstream NE Activity ~20% reductionModest effect despite high CTSC inhibition.
Downstream CG Activity ~20% reductionModest effect despite high CTSC inhibition.
Downstream PR3 Activity ~20% reductionModest effect despite high CTSC inhibition.
Primary Adverse Effect Epidermal DesquamationObserved in 7 out of 10 subjects on repeat dosing.

Off-Target Liability Assessment

While GSK2793660 is reported to be selective, it is best practice in preclinical research to empirically determine its selectivity profile.

Recommended Approach for Selectivity Profiling:
  • In Silico Screening: Utilize computational tools to predict potential off-target interactions based on the chemical structure of GSK2793660. This can provide a list of potential off-target candidates for further experimental validation.

  • Commercial Protease Screening Panels: Engage a contract research organization (CRO) that offers broad protease inhibitor screening panels. These services typically use fluorescence-based assays to measure the inhibitory activity of your compound against a large number of proteases.[8][9][10][11]

    • Recommended Panel Composition:

      • Cysteine Proteases: A comprehensive panel of other cathepsins (B, L, K, S, etc.) and caspases.

      • Serine Proteases: Include other relevant serine proteases beyond the neutrophil-derived ones, such as kallikreins, thrombin, and trypsin.

      • Matrix Metalloproteinases (MMPs): A panel of MMPs to assess for effects on extracellular matrix remodeling.

  • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to assess target engagement in a cellular context. It can be used in an unbiased manner to identify both on- and off-targets of a compound by measuring changes in protein thermal stability upon drug binding.

Signaling Pathways and Logical Relationships

Cathepsin C and Neutrophil Serine Protease Activation Pathway

The primary mechanism of action of GSK2793660 is the inhibition of CTSC, which is a key upstream activator of several neutrophil serine proteases.

CTSC_Pathway Pro_NE Pro-Neutrophil Elastase CTSC Cathepsin C (CTSC) Pro_NE->CTSC Activation by dipeptide cleavage Pro_CG Pro-Cathepsin G Pro_CG->CTSC Activation by dipeptide cleavage Pro_PR3 Pro-Proteinase 3 Pro_PR3->CTSC Activation by dipeptide cleavage Active_NE Active Neutrophil Elastase CTSC->Active_NE Active_CG Active Cathepsin G CTSC->Active_CG Active_PR3 Active Proteinase 3 CTSC->Active_PR3 GSK2793660 GSK2793660 GSK2793660->CTSC Irreversible Inhibition Inflammation Inflammation & Tissue Damage Active_NE->Inflammation Active_CG->Inflammation Active_PR3->Inflammation

Caption: GSK2793660 inhibits CTSC, preventing the activation of neutrophil serine proteases.

Hypothesized Mechanism of Skin Desquamation

The skin desquamation observed with GSK2793660 is thought to be an on-target effect related to the disruption of normal epidermal homeostasis.

Skin_Desquamation_Pathway CTSC_skin Cathepsin C in Keratinocytes Epidermal_Homeostasis Normal Epidermal Homeostasis (Adhesion & Differentiation) CTSC_skin->Epidermal_Homeostasis Contributes to Excessive_Desquamation Excessive Desquamation (Skin Peeling) CTSC_skin->Excessive_Desquamation Inhibition leads to GSK2793660 GSK2793660 GSK2793660->CTSC_skin Inhibition Protease_Cascade Other Proteases (e.g., Kallikreins) Epidermal_Homeostasis->Protease_Cascade Regulates Corneodesmosome Corneodesmosome Integrity Protease_Cascade->Corneodesmosome Degrades Desquamation Controlled Desquamation Corneodesmosome->Desquamation Modulates

Caption: Hypothesized pathway linking CTSC inhibition by GSK2793660 to skin desquamation.

References

  • Miller, B. E., Mayer, R. J., et al. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). British Journal of Clinical Pharmacology, 83(12), 2813–2820. [Link]

  • Miller, B. E., et al. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). British Journal of Clinical Pharmacology, 83(12), 2813-2820. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Korkmaz, B., et al. (2023). Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc.[Link]

  • Korkmaz, B., et al. (2018). Chemical structures of the cathepsin C inhibitors GSK2793660 and Brensocatib. ResearchGate. [Link]

  • Butt, C., et al. (2007). New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations. Cytometry Part A, 71A(3), 181-189. [Link]

  • Verdnik, D., et al. (2017). The Role of Cysteine Peptidases in Hematopoietic Stem Cell Differentiation and Modulation of Immune System Function. Frontiers in Immunology, 8, 137. [Link]

  • Khalili, S., & Ahmad, M. R. (2015). A Review of Cell Adhesion Studies for Biomedical and Biological Applications. International Journal of Molecular Sciences, 16(12), 18149–18184. [Link]

  • Hook, G. E. R., & Turk, B. (2019). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. International Journal of Molecular Sciences, 20(18), 4633. [Link]

  • Turk, V., et al. (2012). Cysteine cathepsins: From structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protease Screening Services. Retrieved from [Link]

  • Guay, D., et al. (2007). Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing. The Journal of Biological Chemistry, 282(43), 31693-31702. [Link]

  • Lunde, N. N., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(16), 2378–2391. [Link]

  • Zhou, J., et al. (2020). Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis. Journal of Visualized Experiments, (159), e60905. [Link]

  • Stack, C. M., et al. (2018). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Frontiers in Chemistry, 6, 129. [Link]

  • Verdnik, D., et al. (2017). The Role of Cysteine Peptidases in Hematopoietic Stem Cell Differentiation and Modulation of Immune System Function. Frontiers in Immunology, 8, 137. [Link]

  • Creative BioMart. (n.d.). Protease Assay Service. Retrieved from [Link]

  • Nardi, M., et al. (2021). Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol. Antioxidants, 10(3), 393. [Link]

  • Creative Biolabs. (n.d.). PathSpecific™ Cathepsin C Protease Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Isolation of Keratinocytes and Fibroblasts from Human Foreskin by One-step Enzyme Incubation Using Liberase Research Grade Products. Retrieved from [Link]

  • Lee, D. J., & Craik, C. S. (2023). Identifying protease-activated targets and exploring therapeutic applications. Expert Opinion on Drug Discovery, 18(9), 963–979. [Link]

  • Clancy, D. M., et al. (2017). Cathepsin S is the major activator of the psoriasis-associated proinflammatory cytokine IL-36γ. Proceedings of the National Academy of Sciences, 114(13), E2734–E2743. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

  • Hammers, C. M., et al. (2022). Pitfalls in the Application of Dispase-Based Keratinocyte Dissociation Assay for In Vitro Analysis of Pemphigus Vulgaris. International Journal of Molecular Sciences, 23(3), 1438. [Link]

  • Lunde, N. N., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship, University of California. [Link]

  • Fortugno, P., & El Ghalbzouri, A. (2019). Roles of Kallikrein-Related Peptidase in Epidermal Barrier Function and Related Skin Diseases. International Journal of Dermatology and Venereology, 2(3), 133-139. [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell Adhesion Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel. Retrieved from [Link]

  • Lunde, N. N., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(16), 2378–2391. [Link]

  • Lunde, N. N., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship, University of California. [Link]

  • Lunde, N. N., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(16), 2378–2391. [Link]

  • Lunde, N. N., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship, University of California. [Link]

  • Poreba, M., et al. (2019). Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples. Chemical Science, 10(33), 7731–7742. [Link]

Sources

Validation & Comparative

A Tale of Two Inhibitors: A Comparative Guide to GSK2793660 and Brensocatib in Cathepsin C Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neutrophil-driven inflammatory diseases, Cathepsin C (also known as Dipeptidyl Peptidase 1 or DPP1) has emerged as a compelling therapeutic target. This lysosomal cysteine protease plays a pivotal role in the activation of a cascade of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2][3] Dysregulation of these proteases is a key driver of tissue damage in a range of debilitating conditions, most notably non-cystic fibrosis bronchiectasis (NCFB).[1][4]

This guide provides an in-depth, objective comparison of two pioneering Cathepsin C inhibitors: GSK2793660, an early contender from GlaxoSmithKline, and brensocatib (formerly AZD7986), a now leading candidate from AstraZeneca, later developed by Insmed. We will dissect their mechanisms of action, compare their preclinical and clinical performance, and provide detailed experimental protocols to empower researchers in this field.

The Central Role of Cathepsin C in Neutrophil-Mediated Inflammation

Cathepsin C's primary function in the context of inflammation is the proteolytic activation of pro-NSPs within the bone marrow during neutrophil maturation.[1][5] By cleaving dipeptides from the N-termini of these zymogens, Cathepsin C unleashes their destructive potential.[2] In chronic inflammatory states, an overabundance of activated neutrophils in tissues leads to excessive NSP release, resulting in a vicious cycle of inflammation and tissue degradation.[3] Therefore, inhibiting Cathepsin C offers a unique upstream therapeutic strategy to attenuate the activity of multiple NSPs simultaneously.

Cathepsin_C_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_circulation Circulation cluster_tissue Inflamed Tissue Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) Cathepsin_C Cathepsin C (DPP1) Pro-NSPs->Cathepsin_C Activation Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) Cathepsin_C->Active_NSPs Cleavage Mature_Neutrophil Mature Neutrophil (with active NSPs) Released_NSPs Released NSPs Mature_Neutrophil->Released_NSPs Degranulation Tissue_Damage Tissue Damage & Inflammation Released_NSPs->Tissue_Damage Inhibitor Cathepsin C Inhibitors (GSK2793660, Brensocatib) Inhibitor->Cathepsin_C Inhibition Cathepsin_C_Assay Serial_Dilution 1. Prepare serial dilution of test compound Plate_Setup 2. Add buffer, compound, and Cathepsin C to plate Serial_Dilution->Plate_Setup Incubation 3. Incubate at 37°C for 15 minutes Plate_Setup->Incubation Substrate_Addition 4. Add fluorogenic substrate Incubation->Substrate_Addition Measurement 5. Measure fluorescence kinetically Substrate_Addition->Measurement Data_Analysis 6. Calculate reaction rates and determine IC50 Measurement->Data_Analysis

Caption: Workflow for the in vitro Cathepsin C inhibition assay.

Whole Blood Cathepsin C Activity Assay

Objective: To measure the target engagement of a Cathepsin C inhibitor in a whole blood sample.

Principle: This ex vivo assay measures the activity of endogenous Cathepsin C in leukocytes within a whole blood sample. It is a critical tool for assessing the pharmacodynamics of an inhibitor in a clinical setting.

Materials:

  • Freshly collected whole blood (in heparinized tubes)

  • Lysis buffer

  • Assay buffer

  • Fluorogenic Cathepsin C substrate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Collect whole blood samples from subjects at various time points after drug administration.

  • Lyse the red blood cells using a lysis buffer to release the contents of leukocytes.

  • Centrifuge the samples to pellet the cell debris.

  • Transfer the supernatant (containing the leukocyte lysate) to a new microplate.

  • Add the assay buffer and the fluorogenic substrate to each well.

  • Measure the fluorescence intensity kinetically as described in the in vitro assay.

  • The Cathepsin C activity is normalized to the total protein concentration of the lysate.

Sputum Neutrophil Elastase Activity Assay

Objective: To measure the downstream pharmacodynamic effect of a Cathepsin C inhibitor on neutrophil elastase activity in sputum.

Principle: This assay quantifies the activity of NE in processed sputum samples, providing a direct measure of the inflammatory burden in the airways.

Materials:

  • Sputum sample

  • Sputum processing agent (e.g., Sputolysin)

  • Assay buffer

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Collect sputum from patients.

  • Homogenize the sputum sample using a processing agent to reduce viscosity. [6]3. Centrifuge the homogenized sputum to obtain the supernatant (sol phase).

  • In a microplate, add the sputum supernatant and the assay buffer.

  • Initiate the reaction by adding the fluorogenic NE substrate.

  • Measure the fluorescence intensity kinetically.

  • The NE activity can be quantified using a standard curve generated with purified human neutrophil elastase.

Conclusion: A Lesson in Drug Development

The contrasting fates of GSK2793660 and brensocatib offer a valuable lesson in drug development. While high in vitro potency is a desirable starting point, it does not guarantee clinical success. The irreversible nature of GSK2793660, coupled with its insufficient downstream efficacy and significant off-target effects in the skin, ultimately proved to be its downfall.

Brensocatib's reversible mechanism of action, while resulting in a lower in vitro potency, has demonstrated a more favorable balance of efficacy and safety in the clinical setting. Its success in reducing exacerbations in NCFB patients highlights the therapeutic potential of targeting Cathepsin C. The journey of these two molecules underscores the importance of a holistic approach to drug development, where a deep understanding of the target biology, careful consideration of the inhibitor's mechanism, and a thorough evaluation of the in vivo pharmacokinetics and pharmacodynamics are paramount to achieving clinical success.

References

  • Basso, J., Chen, K. J., Zhou, Y., Mark, L., LaSala, D., Dorfman, A., ... & Cipolla, D. C. (2023). The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. Frontiers in Pharmacology, 14, 1208780. [Link]

  • Brensocatib Mechanism of Action: First DPP-1 Inhibitor for Non Cystic Fibrosis Bronchiectasis. (2025, September 6). YouTube. [Link]

  • Brensocatib. Dipeptidyl peptidase 1 (DPP1) inhibitor, Treatment of non-cystic fibrosis bronchiectasis. Drugs of the Future, 45(10), 843-851.
  • Chalmers, J. D., Aliberti, S., Filonenko, A., Shteinberg, M., Goeminne, P. C., Hill, A. T., ... & De Soyza, A. (2022). Brensocatib in patients with bronchiectasis: subgroup analyses from the WILLOW trial. ERJ Open Research, 8(3). [Link]

  • Vergara, M., Lickliter, J., Malcolm, K., Taylor-Cousar, J. L., Donaldson, S., Esther, C. R., ... & VanDevanter, D. R. (2025). Pharmacokinetics and safety of brensocatib in patients with cystic fibrosis. Clinical Pharmacokinetics, 1-11. [Link]

  • Korkmaz, B., & Gauthier, F. (2023). Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc.[Link]

  • Kreideweiss, S., Schänzle, G., Schnapp, G., Grundl, M., Konetzki, I., Tautermann, C. S., ... & Stowasser, F. (2023). BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis. Inflammation Research, 72(8), 1431-1443. [Link]

  • Cipolla, D., Zhang, J., Korkmaz, B., Lesage, F., Gierse, J., & Trzaskos, J. (2023). Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial. ResearchGate. [Link]

  • Miller, B. E., Mayer, R. J., Goyal, N., Dallow, N., Boyce, M., D'Alessio, K., ... & Lazaar, A. L. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). British journal of clinical pharmacology, 83(12), 2813-2820. [Link]

  • Miller, B. E., Mayer, R. J., Goyal, N., & Lazaar, A. L. (2017). GSK2793660: Epithelial desquamation and Cathepsin C Inhibition. ResearchGate. [Link]

  • Kreideweiss, S., Schänzle, G., Schnapp, G., Grundl, M., Konetzki, I., Tautermann, C. S., ... & Stowasser, F. (2024). The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583. ERJ Open Research, 10(2). [Link]

  • Neutrophil Elastase and Cathepsin G Activity Monitoring | Protocol Preview. (2022, August 12). YouTube. [Link]

  • Basso, J., Chen, K. J., Zhou, Y., Mark, L., LaSala, D., Dorfman, A., ... & Cipolla, D. C. (2025). The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. ResearchGate. [Link]

  • Miller, B. E., Mayer, R. J., Goyal, N., Dallow, N., Boyce, M., D'Alessio, K., ... & Lazaar, A. L. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). PubMed. [Link]

  • Instructions for use Neutrophil Elastase Airways Test. (2020, July 10). ProAxsis. [Link]

  • Brensocatib | DPP 83748. BPS Bioscience. [Link]

  • Miller, B. E., Mayer, R. J., Goyal, N., Dallow, N., Boyce, M., D'Alessio, K., ... & Lazaar, A. L. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). PubMed. [Link]

  • Miller, B. E., Mayer, R. J., Goyal, N., & Lazaar, A. L. (2017). GSK2793660: Epithelial desquamation and Cathepsin C Inhibition. ResearchGate. [Link]

  • Miller, B. E., Mayer, R. J., Goyal, N., Dallow, N., Boyce, M., D'Alessio, K., ... & Lazaar, A. L. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). PMC. [Link]

  • Instructions for use Neutrophil Elastase Airways Test. (2020, July 10). ProAxsis. [Link]

  • Neutrophil Elastase and Cathepsin G Activity Monitoring | Protocol Preview. (2022, August 12). YouTube. [Link]

  • Challenges in Batch-to-Bed Translation Involving Inflammation-Targeting Compounds in Chronic Epilepsy: The Case of Cathepsin Activity-Based Probes. ACS Omega. [Link]

  • Miller, B. E., Mayer, R. J., Goyal, N., & Lazaar, A. L. (2017). The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583. ResearchGate. [Link]

Sources

Comparative Guide: Cathepsin C Inhibitors in Bronchiectasis (GSK2793660 vs. BI 1291583)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of GSK2793660 and BI 1291583 Efficacy Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of non-cystic fibrosis bronchiectasis (NCFB), the "vicious vortex" of infection, inflammation, and structural damage is driven largely by Neutrophil Serine Proteases (NSPs)—specifically Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG).[1]

This guide compares two distinct pharmacological approaches to silencing NSPs upstream via Cathepsin C (CatC/DPP1) inhibition :

  • GSK2793660 : An irreversible inhibitor that defined the toxicity limits of the class (terminated in Phase I).[2][3]

  • BI 1291583 : A reversible, bone-marrow-tropic inhibitor that has successfully navigated Phase II (AIRLEAF), demonstrating that efficacy can be decoupled from cutaneous toxicity.

Key Insight for Developers: The failure of GSK2793660 and the success of BI 1291583 is not merely a question of potency (IC50), but of biodistribution . BI 1291583’s ability to partition preferentially into the bone marrow (the site of NSP activation) while sparing cutaneous tissues (the site of toxicity) represents a critical evolution in medicinal chemistry for this target.

Mechanistic Architecture & Pathway Visualization

The Biological Rationale

Cathepsin C is an activation enzyme expressed in hematopoietic progenitor cells.[1][2][4] It removes the N-terminal dipeptide from NSP zymogens (pro-NE, pro-PR3), converting them into active proteases before they are packaged into azurophilic granules.

  • GSK2793660 Failure Mode : Irreversible inhibition led to sustained suppression of CatC in keratinocytes, disrupting epidermal differentiation and causing severe plantar/palmar desquamation (hyperkeratosis).

  • BI 1291583 Success Mode : High selectivity and a Bone Marrow-to-Plasma ratio of ~100:1 allow for profound NSP silencing in neutrophils with minimal impact on skin integrity.

Pathway Diagram (Graphviz)

CatC_Pathway cluster_BoneMarrow Bone Marrow (Neutrophil Progenitor) cluster_Skin Skin (Keratinocytes) ProNSP Inactive Pro-NSPs (Pro-NE, Pro-PR3) ActiveNSP Active NSPs (Stored in Granules) ProNSP->ActiveNSP Activation via N-term cleavage CatC_BM Cathepsin C (Active Enzyme) CatC_BM->ProNSP Catalysis LungDamage Bronchiectasis Exacerbation ActiveNSP->LungDamage Neutrophil Migration to Lung CatC_Skin Cathepsin C (Epidermal) KeratinDiff Keratinocyte Differentiation CatC_Skin->KeratinDiff Required for Integrity Desquamation Skin Lesions (Hyperkeratosis) KeratinDiff->Desquamation Blockade leads to GSK GSK2793660 (Irreversible) GSK->CatC_BM Inhibits GSK->CatC_Skin Inhibits (High Toxicity) BI BI 1291583 (Reversible, BM-Tropic) BI->CatC_BM Inhibits (High Accumulation) BI->CatC_Skin Minimal Exposure (Spared)

Caption: Differential biodistribution defines the safety profile. BI 1291583 concentrates in the bone marrow (therapeutic target), whereas GSK2793660 impacts both marrow and skin (off-tissue toxicity).

Technical Comparison: GSK2793660 vs. BI 1291583[1][3][5]

The following data synthesizes preclinical kinetics and clinical outcomes.

FeatureGSK2793660BI 1291583
Mechanism Irreversible , competitive inhibitorReversible , competitive inhibitor
Binding Kinetics Fast onset, covalent modification (

)
Fast on/off, high affinity (

)
Potency (IC50)

(Human CatC)

(Human CatC)
Selectivity Selective for CatC vs. Cat K/L/S

-fold vs. related cathepsins (B, F, H, K, L, S)
Biodistribution Systemic distribution; high skin exposure.[1]Bone Marrow Tropic : BM-to-Plasma ratio up to 100:1 .[2][4]
Downstream Efficacy Modest: ~20–50% reduction in NE activity (Phase I).High:

reduction in NE/PR3 activity (Preclinical/Phase II).[1]
Primary Toxicity Severe Skin Desquamation (Palmar/Plantar) in 70% of subjects.No significant increase in skin events vs. placebo (AIRLEAF).[5]
Clinical Status Terminated (Phase I).Active (Phase III AIRTIVITY planned; Phase II AIRLEAF completed).
Expert Commentary on Efficacy Discrepancy

Despite GSK2793660's high in vitro potency, it failed to suppress downstream NE activity efficiently in humans (only ~20% reduction in some cohorts). This is likely due to the turnover rate of neutrophils . Irreversible inhibitors must constantly occupy the active site of newly synthesized CatC in the bone marrow. If the drug clears too quickly from the marrow or causes toxicity limiting the dose, the "resupply" of active proteases resumes. BI 1291583's accumulation in the marrow creates a "reservoir" effect, ensuring continuous suppression of NSP activation during neutrophil maturation.

Experimental Protocols

To replicate these findings or screen novel inhibitors, the following protocols are validated standards in the field.

Protocol A: In Vitro Cathepsin C Enzymatic Assay (Fluorogenic)

Purpose: Determine IC50 values for direct enzyme inhibition.

  • Reagents :

    • Recombinant Human Cathepsin C (activated).

    • Substrate: Gly-Arg-AMC (7-amino-4-methylcoumarin).

    • Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5.

  • Procedure :

    • Activation : Pre-incubate CatC enzyme in Assay Buffer (with DTT) for 15 min at 37°C to ensure cysteine active site reduction.

    • Compound Addition : Add test compounds (GSK/BI analogs) in DMSO (final DMSO <1%). Incubate for 15 min (reversible) or varying times (irreversible kinetics).

    • Reaction Start : Add Gly-Arg-AMC substrate (final conc.

      
       level, typically 20-50 µM).
      
    • Detection : Monitor fluorescence continuously for 30 min at Ex/Em 360/460 nm.

  • Data Analysis :

    • Calculate slope (RFU/min) for the linear portion.

    • Fit to 4-parameter logistic equation to derive IC50.

Protocol B: Cellular Pro-NSP Activation Assay (U937 Model)

Purpose: Assess cellular permeability and inhibition of NSP maturation (Proof of Mechanism).

  • Cell Line : U937 cells (human histiocytic lymphoma) – these express CatC and pro-NSPs but require differentiation.

  • Differentiation : Treat U937 cells with chemical agents (e.g., pharmacological stimuli) to induce granule formation, or use a specific neutrophil progenitor line if available. Note: Standard U937 assays often measure constitutive CatC activity in lysates.

  • Workflow :

    • Seed U937 cells at

      
       cells/mL.
      
    • Treat with inhibitor (0.1 nM – 10 µM) for 24–48 hours . (Duration is critical to allow turnover of pre-existing active proteases or capture new synthesis).

    • Lysis : Wash cells x3 PBS. Lyse in buffer containing 1% Triton X-100 (pH 7.4).

    • NE Activity Readout : Incubate lysate with NE-specific substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC). Crucial: Add a CatC inhibitor to the lysis buffer to prevent post-lysis activation, though NE is already active.

    • Normalization : Normalize RFU to total protein content (BCA assay).

Clinical Efficacy Data (Bronchiectasis)

The AIRLEAF Trial (BI 1291583 Phase II)[5][7][8][9]
  • Design : Randomized, double-blind, placebo-controlled.[6][7][8][9][10]

  • Doses : 1 mg, 2.5 mg, 5 mg.[6][7][8][9]

  • Outcome :

    • 2.5 mg Dose : Demonstrated the optimal benefit-risk profile.

    • Exacerbation Risk : ~30–36% reduction in risk of pulmonary exacerbations vs. placebo.

    • Safety : Skin adverse events were comparable to placebo, validating the bone-marrow-sparing hypothesis.

The GSK Experience (Phase I)[2]
  • Outcome : 7 out of 10 subjects receiving repeat doses (12 mg) developed epidermal desquamation.[11][12]

  • Biomarkers : Despite toxicity, blood NE activity was only partially inhibited, suggesting the therapeutic window was non-existent (toxicity occurred before maximal efficacy).

Conclusion

The comparative study of GSK2793660 and BI 1291583 illustrates a pivotal lesson in drug development: Target validation is tissue-specific.

While both compounds effectively inhibit Cathepsin C in vitro, BI 1291583 succeeds where GSK2793660 failed by utilizing pharmacokinetic properties (volume of distribution and tissue partitioning) to divorce therapeutic efficacy (bone marrow) from mechanism-based toxicity (skin). For researchers developing next-generation NSP inhibitors, the "BI profile"—reversible binding with high bone marrow retention—stands as the current gold standard.

References

  • Chalmers, J. D., et al. (2024).[13] The preclinical and Phase 1 development of the novel oral cathepsin C inhibitor BI 1291583.[1][3][13] European Respiratory Journal. Link

  • Miller, B. E., et al. (2017). Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660). British Journal of Clinical Pharmacology, 83(12), 2813–2820. Link

  • Sauter, W., et al. (2024).[13] Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers.[3][5][12] Clinical and Translational Science.[14][5][12] Link

  • Chalmers, J. D., et al. (2025). Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a phase II randomised, double-blind, placebo-controlled, dose-finding study.[5][6][7][8][9] European Respiratory Journal. Link

  • Guéret, C., et al. (2020).[2] Lung Protection by Cathepsin C Inhibition: A New Hope for COVID-19 and ARDS?. Journal of Medicinal Chemistry. Link

Sources

Validating GSK2793660's Effect on Downstream Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: GSK2793660 (Irreversible Cathepsin C Inhibitor) Primary Target: Cathepsin C (CTSC/DPP-1) Downstream Effectors: Neutrophil Elastase (NE), Cathepsin G (CatG), Proteinase 3 (PR3)[1][2]

Executive Summary: The Mechanistic Distinction

GSK2793660 is often misunderstood in its temporal mechanism. Unlike direct serine protease inhibitors (e.g., Sivelestat) that act on the mature enzyme, GSK2793660 is a Cathepsin C (CTSC) inhibitor .[2] It functions upstream in the bone marrow during neutrophil maturation.

The Core Challenge: Validation of GSK2793660 requires a "time-lag" approach. Because it inhibits the conversion of pro-enzymes to active enzymes in developing neutrophils, treating mature peripheral neutrophils ex vivo will show zero effect on downstream protease activity. Validating its efficacy requires either long-term in vivo dosing or in vitro differentiation assays using CD34+ hematopoietic stem cells.

This guide details the validation of GSK2793660 against its primary clinical alternative, Brensocatib (INS1007) , and provides the specific protocols required to measure the delayed reduction in downstream serine proteases.

Mechanistic Framework: The Activation Cascade

GSK2793660 targets the activation mechanism, not the catalytic activity of the final protease.

Pathway Logic:

  • Synthesis: Neutrophil precursors synthesize inactive zymogens (Pro-NE, Pro-CatG).

  • Activation: Cathepsin C (CTSC) removes the N-terminal dipeptide from these zymogens.[3]

  • Result: This cleavage induces a conformational change, activating the protease for storage in azurophilic granules.

  • Inhibition: GSK2793660 irreversibly binds CTSC, preventing this activation. The neutrophil is released with inactive zymogens.

G ProNE Inactive Pro-NE (Zymogen) ActiveNE Active Neutrophil Elastase (NE) ProNE->ActiveNE N-terminal cleavage CTSC Cathepsin C (Active Enzyme) CTSC->ProNE Catalyzes GSK GSK2793660 (Irreversible Inhibitor) GSK->CTSC Irreversible Binding Granule Storage in Azurophilic Granules ActiveNE->Granule

Figure 1: The Activation Checkpoint. GSK2793660 intercepts the pathway at the zymogen conversion stage. Once NE is active (in mature neutrophils), GSK2793660 has no effect.

Comparative Analysis: GSK2793660 vs. Brensocatib

While GSK2793660 demonstrated high potency, its development was halted due to specific toxicity profiles. For research purposes, it remains a powerful tool for studying irreversible inhibition compared to the reversible kinetics of Brensocatib.

FeatureGSK2793660Brensocatib (INS1007)
Binding Mechanism Irreversible (Covalent)Reversible (Competitive)
Target Selectivity High for CTSCHigh for CTSC
Downstream Effect Reduces NE/CatG/PR3 activityReduces NE/CatG/PR3 activity
Onset of Action Delayed (>14-21 days in vivo)Delayed (>14-21 days in vivo)
Key Toxicity Palmoplantar Desquamation (Severe skin peeling)Hyperkeratosis (Manageable)
Half-life Short (~1.5 hrs), but effect is durable due to covalent bindingLong (~20-26 hrs)
Validation Utility Best for proving "hit-and-run" covalent mechanismsBest for studying sustained occupancy

Critical Insight for Researchers: In Phase I trials, GSK2793660 inhibited whole blood CTSC by >90% within hours.[1][2] However, downstream NE activity was only reduced by ~20% after 21 days . This discrepancy is due to the long half-life of circulating neutrophils. Do not interpret a lack of immediate NE reduction as compound failure.

Experimental Validation Protocols
Protocol A: The "Time-Lag" Differentiation Assay (In Vitro)

Since you cannot validate downstream effects on mature neutrophils immediately, use this CD34+ differentiation model.

Objective: Prove GSK2793660 prevents the acquisition of NE activity during myeloid differentiation.

Reagents:

  • Human CD34+ Hematopoietic Stem Cells (HSCs).[4]

  • Stem Cell Factor (SCF), G-CSF, IL-3.

  • GSK2793660 (1 nM - 100 nM).

  • NE-specific substrate: MeOSuc-AAPV-AMC (Fluorogenic).

Workflow:

  • Culture: Seed CD34+ cells in serum-free expansion medium supplemented with SCF (50 ng/mL), IL-3 (10 ng/mL), and G-CSF (50 ng/mL).

  • Treatment: Add GSK2793660 to the culture media. Crucial: Replenish compound every 48 hours if using media changes, though the irreversible nature allows for "pulse" experiments.

  • Differentiation: Maintain culture for 12–14 days . Cells will differentiate into promyelocytes/neutrophils.

  • Lysis: Harvest cells (Day 14). Wash 2x PBS. Lyse in NP-40 Lysis Buffer (0.05% NP-40, 50 mM Tris pH 7.4, 150 mM NaCl). Do not use protease inhibitors that target serine proteases (e.g., PMSF) in the lysis buffer.

  • Quantification:

    • Mix 10 µL lysate with 90 µL reaction buffer (50 mM HEPES, pH 7.4, 0.05% Tween-20).

    • Add 100 µM MeOSuc-AAPV-AMC.

    • Read kinetics (Ex 380nm / Em 460nm) for 30 mins.

Protocol B: Direct Target Engagement (CTSC Activity)

Use this to verify the compound is working immediately, even if downstream NE levels haven't dropped yet.

Reagents:

  • Gly-Phe-AMC (CTSC specific fluorogenic substrate).

  • Cysteamine (CTSC activator - required for assay).

Step-by-Step:

  • Preparation: Isolate PBMCs or use whole blood lysate.

  • Activation: CTSC requires reduction for activity. Pre-incubate lysate in Activation Buffer (50 mM Sodium Acetate pH 5.5, 2 mM DTT or 30 mM Cysteamine, 2 mM EDTA) for 5 minutes at 37°C.

  • Reaction: Add Gly-Phe-AMC (Final conc: 20 µM).

  • Measurement: Monitor fluorescence release (Ex 360nm / Em 460nm).

  • Validation: GSK2793660 treated samples should show near-complete ablation of signal compared to vehicle.

Data Visualization: The Validation Workflow

This diagram illustrates the parallel workflows required to validate the compound fully: checking the direct target (Immediate) vs. the downstream consequence (Delayed).

Workflow Sample Biological Sample Direct Path A: Direct Target (Immediate) Sample->Direct Downstream Path B: Downstream Effector (Delayed/Differentiation) Sample->Downstream LysisA Lysate Preparation (Whole Blood/PBMC) Direct->LysisA Culture CD34+ Differentiation (14 Days + GSK2793660) Downstream->Culture SubstrateA Substrate: Gly-Phe-AMC + Cysteamine LysisA->SubstrateA ReadoutA Readout: CTSC Activity (Expect >90% Inhibition) SubstrateA->ReadoutA LysisB NP-40 Lysis (Mature Neutrophils) Culture->LysisB SubstrateB Substrate: MeOSuc-AAPV-AMC (Elastase Specific) LysisB->SubstrateB ReadoutB Readout: NE Activity (Expect Reduction) SubstrateB->ReadoutB

Figure 2: Dual-Validation Workflow. Path A confirms the drug bound CTSC. Path B confirms this binding successfully prevented NE maturation.

References
  • Laine, D. I., et al. (2011). "Discovery of novel cyano-pyrimidines as reversible inhibitors of cathepsin C." ACS Medicinal Chemistry Letters. Link

  • Methot, N., et al. (2007). "Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing." Journal of Biological Chemistry. Link

  • Miller, B. E., et al. (2017). "Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660)." British Journal of Clinical Pharmacology. Link

  • Chalmers, J. D., et al. (2020). "Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis." New England Journal of Medicine. Link

  • Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews. Link

Sources

A Head-to-Head Comparison of Irreversible vs. Reversible Cathepsin C Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development for neutrophil-driven inflammatory diseases, Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), has emerged as a compelling target.[1][2] This lysosomal cysteine protease plays a pivotal role in the activation of a cascade of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[3][4] Dysregulation of these NSPs is a key driver of tissue damage in a range of debilitating conditions, most notably non-cystic fibrosis bronchiectasis (NCFBE).[4][5]

The central therapeutic strategy revolves around the inhibition of CTSC to curtail the maturation and subsequent pathological activity of NSPs.[3] This has led to the development of two distinct classes of small molecule inhibitors: irreversible and reversible. The choice between these modalities is a critical decision in any drug discovery program, with profound implications for efficacy, safety, and dosing regimens. This guide provides an in-depth, head-to-head comparison of irreversible and reversible CTSC inhibitors, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

The Mechanistic Divide: Covalent Bonds vs. Fleeting Interactions

The fundamental difference between irreversible and reversible inhibitors lies in the nature of their interaction with the target enzyme.

Irreversible inhibitors form a stable, covalent bond with a reactive residue in the active site of CTSC, typically a cysteine.[6][7] This effectively creates a permanent "dead" enzyme. The restoration of CTSC activity is not achieved by the inhibitor dissociating, but rather by the synthesis of new enzyme molecules.[7] This prolonged duration of action is a key characteristic of irreversible inhibition.

Reversible inhibitors , in contrast, bind to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[6] This forms a temporary enzyme-inhibitor complex. The inhibition can be overcome by increasing the concentration of the natural substrate or by the inhibitor diffusing away from the active site.[6] The duration of their effect is therefore more closely tied to their pharmacokinetic profile.[8]

A notable emerging class are covalent reversible inhibitors , which initially form a covalent bond but are designed to allow for a subsequent reversal of this bond. This hybrid approach aims to combine the potency and prolonged target engagement of covalent inhibitors with a potentially improved safety profile.[9][10]

cluster_0 Irreversible Inhibition cluster_1 Reversible Inhibition Enzyme (Active) Enzyme (Active) Enzyme-Inhibitor Complex (Covalent) Permanently Inactivated Enzyme Enzyme (Active)->Enzyme-Inhibitor Complex (Covalent) k_inact Enzyme (Active) Enzyme (Active) Enzyme-Inhibitor Complex (Non-covalent) Enzyme-Inhibitor Complex (Non-covalent) Enzyme (Active) ->Enzyme-Inhibitor Complex (Non-covalent) k_on Enzyme (Active)   Enzyme (Active)   Enzyme-Inhibitor Complex (Non-covalent)->Enzyme (Active)   k_off

Caption: Mechanisms of irreversible and reversible enzyme inhibition.

Head-to-Head Comparison: Key Differentiators

The decision to pursue a reversible or irreversible CTSC inhibitor hinges on a careful consideration of several key parameters. The following table summarizes these critical differences, drawing on preclinical and clinical data from representative compounds.

FeatureIrreversible InhibitorsReversible InhibitorsRationale & Implications for Drug Development
Mechanism of Action Form a stable, covalent bond with the enzyme's active site.[6][7]Bind non-covalently to the active site, forming a temporary complex.[6]Irreversible inhibitors offer a prolonged duration of action independent of pharmacokinetics, potentially allowing for less frequent dosing. However, this can also lead to safety concerns if off-target effects occur.[8]
Duration of Action Long-lasting, dependent on the rate of new enzyme synthesis.[7]Generally shorter, dependent on the inhibitor's pharmacokinetic profile (half-life).[8]The extended pharmacodynamic effect of irreversible inhibitors can be advantageous for chronic diseases. Reversible inhibitors may offer more precise control over the duration of target engagement.
Potency (IC50/Ki) Can exhibit high potency due to the covalent interaction.Potency is variable and dependent on the strength of non-covalent interactions.Both classes have produced highly potent CTSC inhibitors. For example, the reversible inhibitor BI 1291583 has an IC50 of 0.9 nM, while another reversible inhibitor, brensocatib, also demonstrates potent activity.[3][11]
Selectivity Can be highly selective, but the reactive "warhead" may lead to off-target covalent modifications.[12]Selectivity is determined by the specific non-covalent interactions with the target's active site.High selectivity is crucial to minimize off-target effects. BI 1291583, a covalent reversible inhibitor, displays over 6000-fold selectivity for CTSC over other related cathepsins.[3][10]
Potential for Off-Target Effects & Toxicity Higher risk of off-target toxicity due to permanent modification of other proteins.[12] Concerns about immunogenicity from drug-protein adducts.[13]Generally considered to have a lower risk of off-target covalent toxicity.The potential for off-target effects is a significant consideration for irreversible inhibitors. Careful design of the reactive moiety is critical to mitigate this risk.[14]
Dosing Flexibility Less flexible; dose adjustments may be slower to take effect.More flexible; the effect can be more readily titrated with dose adjustments.The rapid on/off rates of reversible inhibitors allow for greater control over the therapeutic window.
Clinical Examples Several have been in preclinical and early clinical development.Brensocatib (INS1007): An oral, reversible inhibitor in Phase 3 trials for bronchiectasis.[15][16] BI 1291583: A covalent, reversible inhibitor that has completed Phase 2 trials for bronchiectasis.[2][17]The clinical advancement of reversible and covalent reversible CTSC inhibitors like brensocatib and BI 1291583 highlights the therapeutic potential of this approach.

Experimental Workflows for Comparative Evaluation

To rigorously compare irreversible and reversible CTSC inhibitors, a series of well-defined in vitro and cell-based assays are essential.

In Vitro CTSC Enzyme Activity Assay (Fluorometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CTSC.

Recombinant\nCTSC Enzyme Recombinant CTSC Enzyme Incubate with\nInhibitor Incubate with Inhibitor Recombinant\nCTSC Enzyme->Incubate with\nInhibitor 1. Pre-incubation Add Fluorogenic\nSubstrate Add Fluorogenic Substrate Incubate with\nInhibitor->Add Fluorogenic\nSubstrate 2. Reaction Initiation Measure Fluorescence\n(Ex/Em) Measure Fluorescence (Ex/Em) Add Fluorogenic\nSubstrate->Measure Fluorescence\n(Ex/Em) 3. Detection Calculate IC50 Calculate IC50 Measure Fluorescence\n(Ex/Em)->Calculate IC50 4. Data Analysis

Caption: Workflow for in vitro CTSC enzyme activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for CTSC activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Recombinant Human CTSC: Dilute to the desired concentration in assay buffer.

    • Fluorogenic Substrate: Prepare a stock solution of a CTSC-specific substrate, such as (H-Gly-Arg)2-AMC, in DMSO.

    • Inhibitor Stock: Prepare serial dilutions of the test inhibitors (both reversible and irreversible) in DMSO.

  • Assay Procedure (96-well black plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

    • Add 25 µL of the diluted CTSC enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding. For irreversible inhibitors, varying pre-incubation times can provide insights into the rate of inactivation.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Neutrophil Elastase (NE) Activity Assay

This assay assesses the downstream effect of CTSC inhibition by measuring the activity of NE in a relevant cellular context.

Neutrophil-like cells\n(e.g., HL-60) Neutrophil-like cells (e.g., HL-60) Treat with Inhibitor Treat with Inhibitor Neutrophil-like cells\n(e.g., HL-60)->Treat with Inhibitor 1. Incubation Induce Neutrophil\nActivation (e.g., PMA) Induce Neutrophil Activation (e.g., PMA) Treat with Inhibitor->Induce Neutrophil\nActivation (e.g., PMA) 2. Stimulation Lyse Cells Lyse Cells Induce Neutrophil\nActivation (e.g., PMA)->Lyse Cells 3. Lysis Add Fluorogenic\nNE Substrate Add Fluorogenic NE Substrate Lyse Cells->Add Fluorogenic\nNE Substrate 4. NE Assay Measure Fluorescence\n(Ex/Em) Measure Fluorescence (Ex/Em) Add Fluorogenic\nNE Substrate->Measure Fluorescence\n(Ex/Em) 5. Detection Determine Cellular IC50 Determine Cellular IC50 Measure Fluorescence\n(Ex/Em)->Determine Cellular IC50 6. Analysis

Caption: Workflow for cell-based neutrophil elastase activity assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable neutrophil-like cell line (e.g., human HL-60 or U937 cells) under standard conditions.

    • Seed the cells in a 96-well plate at an appropriate density.

    • Treat the cells with serial dilutions of the CTSC inhibitors for a period sufficient to allow for target engagement and impact on NSP maturation (e.g., 24-48 hours).

  • Neutrophil Activation and Lysis:

    • Induce neutrophil activation by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA) and incubate for a short period (e.g., 30-60 minutes).

    • Centrifuge the plate to pellet the cells and carefully remove the supernatant.

    • Lyse the cells by adding a suitable lysis buffer containing a mild detergent (e.g., Triton X-100).

  • NE Activity Measurement:

    • Transfer the cell lysates to a new 96-well black plate.

    • Add a fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to each well.

    • Measure the increase in fluorescence over time in a fluorescence plate reader (e.g., excitation at 370 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the fluorescence readings.

    • Normalize the NE activity to the total protein concentration in each lysate.

    • Plot the percentage of NE activity inhibition against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Perspectives

The choice between irreversible and reversible CTSC inhibitors is not a simple one and depends heavily on the specific therapeutic goals and the disease context. Irreversible inhibitors offer the allure of prolonged target engagement, which could translate to less frequent dosing and sustained efficacy. However, this must be carefully balanced against the potential for off-target toxicities.

Reversible inhibitors, including the emerging class of covalent reversible inhibitors, provide a potentially safer alternative with greater dosing flexibility. The clinical progress of compounds like brensocatib and BI 1291583 suggests that this approach holds significant promise for the treatment of neutrophil-driven inflammatory diseases.[2][16]

Ultimately, the optimal CTSC inhibitor will exhibit a combination of high potency, exquisite selectivity, a well-controlled duration of action, and a favorable safety profile. The experimental frameworks outlined in this guide provide a robust starting point for researchers to rigorously evaluate and compare novel CTSC inhibitors, paving the way for the next generation of therapies for patients in need.

References

  • Compare and contrast reversible enzymes inhibitor and non-reversible enzymes inhibitors. (n.d.). Retrieved February 3, 2026, from [Link]

  • Differences between Irreversible and Reversible Enzyme Inhibition. (2023, June 7). YouTube. Retrieved February 3, 2026, from [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. (2020, September 27). European Respiratory Society. Retrieved February 3, 2026, from [Link]

  • Cathepsin C: structure, function, and pharmacological targeting. (2023, July 27). OAE Publishing Inc. Retrieved February 3, 2026, from [Link]

  • Pharmacodynamic Modelling of Irreversible and Reversible Gastric Proton Pump Inhibitors. (2003, December 12). Diva-portal.org. Retrieved February 3, 2026, from [Link]

  • 4 1 Reversible vs irreversible inhibition. (2014, January 28). YouTube. Retrieved February 3, 2026, from [Link]

  • Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a phase II randomised, double-blind, placebo-controlled, dose-finding study. (2025, January 2). PubMed. Retrieved February 3, 2026, from [Link]

  • Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. (2024, August 22). PubMed Central. Retrieved February 3, 2026, from [Link]

  • (PDF) BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis. (2023, August 4). PubMed Central. Retrieved February 3, 2026, from [Link]

  • The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition. (2022, September 29). YouTube. Retrieved February 3, 2026, from [Link]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations. (2022, November 2). MDPI. Retrieved February 3, 2026, from [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats. (2023, November 9). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Differential Reversible and Irreversible Interactions between Benzbromarone and Human Cytochrome P450s 3A4 and 3A5. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Efficacy and safety of DPP-1 inhibitors in bronchiectasis: a GRADE-assessed meta-analysis of randomized controlled trials. (2025, November 26). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Cathepsin activity assay. (n.d.). Bio-protocol. Retrieved February 3, 2026, from [Link]

  • The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. (2023, July 19). PubMed. Retrieved February 3, 2026, from [Link]

  • Brensocatib - an editorial on the new chapter in noncystic fibrosis bronchiectasis treatment. (2025, September 30). PubMed. Retrieved February 3, 2026, from [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • What CTSS inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. Retrieved February 3, 2026, from [Link]

  • Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? (2025, June 30). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial. (2023, May 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). ACS Publications. Retrieved February 3, 2026, from [Link]

  • ProteaseTag active NE immunoassay: a rapid test to quantify neutrophil elastase levels in patients. (n.d.). BMG Labtech. Retrieved February 3, 2026, from [Link]

  • (PDF) The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583. (2024, March 25). European Respiratory Society. Retrieved February 3, 2026, from [Link]

Sources

A Comparative Analysis of Cathepsin C Inhibitors: Efficacy and Safety Profiles of GSK2793660, Brensocatib, and BI 1291583

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1), is a lysosomal cysteine protease that plays a critical role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3)[1][2]. These NSPs are key mediators of inflammation and tissue damage in a variety of chronic inflammatory diseases. Consequently, the inhibition of CTSC presents a compelling therapeutic strategy for conditions such as bronchiectasis, cystic fibrosis, and other neutrophil-driven diseases[1]. This guide provides a comparative analysis of the efficacy and safety profiles of three notable oral CTSC inhibitors: GSK2793660, brensocatib (formerly AZD7986/INS1007), and BI 1291583.

Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases

CTSC functions as a central activator of NSP zymogens within the bone marrow during neutrophil maturation. By cleaving the N-terminal dipeptide from these pro-enzymes, CTSC enables their conversion into active proteases. These mature NSPs are then stored in azurophilic granules of neutrophils and released at sites of inflammation. The therapeutic rationale for CTSC inhibition is to prevent the maturation of NSPs, thereby reducing the proteolytic burden and mitigating tissue damage in chronic inflammatory states. GSK2793660 is an irreversible inhibitor of CTSC[1][3].

CTSC_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_inflammation Site of Inflammation pro_NSPs Pro-NSPs (pro-NE, pro-CG, pro-PR3) CTSC Cathepsin C (CTSC) pro_NSPs->CTSC Activation active_NSPs Active NSPs (NE, CG, PR3) CTSC->active_NSPs neutrophil Mature Neutrophil active_NSPs->neutrophil Storage in Azurophilic Granules released_NSPs Released Active NSPs neutrophil->released_NSPs Degranulation tissue_damage Tissue Damage & Inflammation released_NSPs->tissue_damage inhibitor CTSC Inhibitors (GSK2793660, etc.) inhibitor->CTSC Inhibition

Caption: Cathepsin C signaling pathway and point of intervention.

Comparative Efficacy

The efficacy of CTSC inhibitors can be evaluated by their ability to inhibit CTSC directly and, more importantly, by their capacity to reduce the activity of downstream NSPs.

A phase I study of GSK2793660 in healthy male subjects demonstrated potent, dose-dependent inhibition of whole blood CTSC activity. A once-daily oral dose of 12 mg for 21 days achieved ≥90% inhibition of CTSC within 3 hours on the first day[1][2]. However, this profound CTSC inhibition did not translate into a significant reduction of downstream NSP activity. Only modest reductions of approximately 20% were observed for NE, cathepsin G, and proteinase 3[1][2].

Brensocatib has shown more promising results in affecting downstream targets. In a phase II trial (WILLOW) in patients with bronchiectasis, brensocatib demonstrated a reduction in sputum NE levels[4]. This effect on a downstream protease was associated with a significant extension in the time to the first exacerbation in patients[4].

BI 1291583 , another novel CTSC inhibitor, has also been shown to inhibit downstream NE activity and decrease levels of PR3 in a dose-dependent manner in phase I studies with healthy volunteers[4][5]. The development of BI 1291583 is ongoing in a phase II trial (Airleaf™) for adults with bronchiectasis[6][7].

InhibitorTargetIC50Clinical PhaseKey Efficacy Findings
GSK2793660 CTSC<0.43 to 1 nM[8]Phase I (Terminated)[7]≥90% CTSC inhibition in whole blood, but only ~20% reduction in downstream NSP activity[1][2].
Brensocatib CTSCN/APhase IIIReduced sputum NE activity and prolonged time to first exacerbation in bronchiectasis patients[4].
BI 1291583 CTSC0.9 nM (in vitro)[4]Phase II[6][7]Dose-dependent inhibition of CTSC and downstream NE activity, with decreased PR3 levels[4][5].

Comparative Safety and Tolerability

The safety profiles of these CTSC inhibitors are a critical point of differentiation, particularly concerning dermatological adverse events.

The clinical development of GSK2793660 was halted due to a significant safety concern. In the phase I study, 7 out of 10 subjects who received repeat doses of 12 mg daily for 21 days developed epidermal desquamation, characterized by skin peeling on the palms and soles, beginning 7-10 days after the start of dosing[1][2][8]. This adverse effect was considered drug-related and was thought to be linked to the irreversible mechanism of action of the drug[8].

In contrast, while skin-related adverse events have been observed with other CTSC inhibitors, they have not been as severe as those reported for GSK2793660. In the phase II study of brensocatib , the overall incidence of skin-related adverse events was higher in the brensocatib groups compared to placebo; however, the incidence of hyperkeratosis was comparable across groups[4].

Phase I trials of BI 1291583 in healthy volunteers have shown the drug to be safe and well-tolerated. Most adverse events were mild to moderate, and importantly, drug-related skin exfoliation was not reported more frequently in subjects treated with BI 1291583 compared to placebo[4][5]. This suggests a potentially more favorable safety profile for BI 1291583 concerning the dermatological side effects that plagued GSK2793660.

InhibitorKey Safety Findings
GSK2793660 Epidermal desquamation (skin peeling) on palmar and plantar surfaces in 70% of subjects on repeat dosing, leading to termination of development[1][2][8].
Brensocatib Higher incidence of overall skin-related adverse events compared to placebo, but the incidence of hyperkeratosis was comparable[4].
BI 1291583 Generally safe and well-tolerated in Phase I trials. Drug-related skin exfoliation was not reported more frequently than with placebo[4][5].

Experimental Protocol: Whole Blood Assay for Neutrophil Elastase Activity

To assess the pharmacodynamic effects of CTSC inhibitors on downstream targets, a whole blood assay to measure NE activity is a crucial experiment.

NE_Activity_Workflow cluster_workflow Experimental Workflow start Collect Whole Blood (e.g., from subjects dosed with CTSC inhibitor) stimulate Stimulate Neutrophils (e.g., with zymosan) start->stimulate incubate Incubate with NE-specific substrate stimulate->incubate measure Measure Product Formation (e.g., fluorescence or colorimetric reading) incubate->measure analyze Data Analysis: Compare NE activity to baseline and placebo measure->analyze end Determine % Inhibition analyze->end

Caption: Workflow for whole blood neutrophil elastase activity assay.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood from subjects at specified time points before and after dosing with the CTSC inhibitor or placebo into heparinized tubes.

  • Neutrophil Stimulation: In a 96-well plate, add a small volume of whole blood. Stimulate the neutrophils within the blood to degranulate and release their contents, including NE, by adding a stimulating agent such as zymosan.

  • Substrate Addition: Add a specific, fluorogenic or chromogenic substrate for neutrophil elastase to each well.

  • Incubation: Incubate the plate at 37°C for a defined period, allowing the active NE to cleave the substrate.

  • Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength. The signal generated is directly proportional to the amount of active NE in the sample.

  • Data Analysis: Calculate the percentage of NE inhibition by comparing the signal from post-dose samples to pre-dose (baseline) samples and to samples from the placebo group.

Conclusion and Future Perspectives

The development of CTSC inhibitors highlights the complexities of translating a potent enzymatic inhibition into a safe and effective clinical outcome. While GSK2793660 demonstrated high potency against its target, its clinical development was halted by a challenging safety profile and a disconnect between CTSC inhibition and the desired downstream effects on NSP activity[1][2].

In contrast, brensocatib and BI 1291583 appear to have more favorable safety profiles, particularly concerning the severe skin reactions observed with GSK2793660[4][5]. Furthermore, early data suggests that these newer generation inhibitors may be more effective at reducing the activity of downstream neutrophil serine proteases, which is the ultimate therapeutic goal. The ongoing clinical trials for brensocatib and BI 1291583 will be crucial in determining if the promise of CTSC inhibition can be realized as a valuable therapeutic strategy for a range of debilitating inflammatory diseases.

References

  • Miller, B. E., et al. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). British Journal of Clinical Pharmacology, 83(12), 2813–2820. [Link]

  • PubMed. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). [Link]

  • ResearchGate. (2017). Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660). [Link]

  • Kim, D., et al. (2014). Identification of a small-molecule lysyl-tRNA synthetase inhibitor that prevents metastasis. Nature Chemical Biology, 10(4), 267-273. [Link]

  • Wikipedia. KARS (gene). [Link]

  • Chalmers, J. D., et al. (2023). A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf. ERJ Open Research, 9(4), 00633-2022. [Link]

  • ResearchGate. (2024). Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. [Link]

  • PubMed. (2024). Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. [Link]

  • ERJ Open Research. (2023). A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf. [Link]

  • PubMed Central. (2024). Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. [Link]

  • ACS Publications. (2025). Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • RCSB PDB. (2021). 7EA9: Crystal Structure of human lysyl-tRNA synthetase Y145H mutant. [Link]

  • PubMed. (2020). Plasma Lysyl-tRNA Synthetase 1 (KARS1) as a Novel Diagnostic and Monitoring Biomarker for Colorectal Cancer. [Link]

Sources

A Senior Application Scientist's Guide to Validating Serine Protease Inhibitors: A Comparative Analysis of Direct vs. Indirect Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis, neutrophil elastase (NE) stands out as a critical therapeutic target.[1][2] This aggressive serine protease, when unchecked, contributes significantly to tissue destruction and perpetuates inflammatory cycles.[1] Consequently, the robust validation of NE inhibitors is a cornerstone of preclinical and clinical research.

This guide provides an in-depth, comparative analysis of methodologies used to validate inhibitors of neutrophil elastase. We will explore the crucial distinction between direct-acting and indirect-acting inhibitors, using the clinical-stage compound GSK2793660 as a primary case study for the latter. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to ensure scientific integrity and trustworthiness in your findings.

The Two Faces of Inhibition: Direct vs. Indirect Mechanisms

The inhibition of neutrophil elastase can be broadly approached in two ways: directly targeting the active enzyme or preventing its activation in the first place. Understanding this distinction is fundamental to designing an appropriate validation strategy.

  • Direct Inhibition: This is the conventional approach, where a small molecule binds to the active site of mature neutrophil elastase, preventing it from cleaving its substrates.[3] Compounds like Sivelestat and AZD9668 (Alvelestat) are classic examples.[3][4]

  • Indirect Inhibition: This strategy targets an upstream process essential for NE activity. Neutrophil elastase is synthesized as an inactive pro-enzyme (pro-NE). Its activation requires proteolytic cleavage by Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase 1 (DPP-1), within the bone marrow during neutrophil maturation.[5][6] By inhibiting CTSC, one can theoretically reduce the pool of active NE in circulating neutrophils.

GSK2793660 was developed based on this very hypothesis. It is a potent, irreversible inhibitor of Cathepsin C.[5][7] The therapeutic goal was to achieve NE inhibition by preventing its activation. However, as we will explore, validating such an indirect mechanism presents unique challenges and has yielded unexpected clinical results.

Case Study: The Clinical Reality of GSK2793660

GSK2793660 was advanced into Phase I clinical trials as an oral CTSC inhibitor.[5] The study confirmed that the drug potently and dose-dependently inhibited its direct target, CTSC, achieving ≥90% inhibition.[7] However, the downstream effect on neutrophil elastase was far more modest. Repeat dosing led to only a minor reduction in whole blood NE activity, in the range of 20-47%.[5][7]

Furthermore, the trial was ultimately halted due to a mechanism-related adverse effect: palmar-plantar epidermal desquamation (skin peeling).[8] This outcome underscores a critical lesson in drug development: the distinction between target engagement (inhibiting CTSC) and achieving the desired downstream therapeutic effect (robust NE inhibition).

The following diagram illustrates the pathway and the point of intervention for GSK2793660.

G cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_circulation Circulation / Tissue ProNE Pro-Neutrophil Elastase (Inactive) CTSC Cathepsin C (CTSC) Activation Enzyme ProNE->CTSC Requires ActiveNE Active Neutrophil Elastase CTSC->ActiveNE Activates TissueDamage Substrate Cleavage (e.g., Elastin) Tissue Damage ActiveNE->TissueDamage Causes GSK GSK2793660 (CTSC Inhibitor) GSK->CTSC INHIBITS DirectInhibitor Direct NE Inhibitors (e.g., AZD9668, Sivelestat) DirectInhibitor->ActiveNE INHIBITS

Caption: Mechanism of indirect vs. direct neutrophil elastase inhibition.

Comparative Analysis of Neutrophil Elastase Inhibitors

A meaningful comparison requires evaluating inhibitors based on their mechanism, potency, and clinical findings. The table below summarizes these key parameters for GSK2793660 and two representative direct inhibitors.

FeatureGSK2793660AZD9668 (Alvelestat)Sivelestat
Target Cathepsin C (CTSC)[5][7]Neutrophil Elastase (NE)[4]Neutrophil Elastase (NE)[3]
Mechanism Indirect, Irreversible[5][7]Direct, Competitive, Reversible[9]Direct, Competitive[3]
Potency IC50 (CTSC): <1 nM[8]pIC50 (NE): 7.9 nM[4]IC50 (NE): ~60 nM[10]
Administration Oral[7]Oral[4][11]Intravenous[12]
Key Clinical Finding Potent CTSC inhibition but only modest (~20%) reduction in NE activity; development halted due to skin desquamation.[7][8]Improved lung function in bronchiectasis patients in a Phase II study.[13] Generally well-tolerated.[11]Used clinically for acute lung injury (ALI) / ARDS, particularly in Japan; reduces inflammatory cytokines.[1][12][14]

Experimental Validation Protocols: A Self-Validating System

To ensure trustworthiness, every experimental workflow must be a self-validating system, incorporating appropriate controls to confirm the integrity of the results. The choice of assay is dictated entirely by the inhibitor's mechanism of action.

Workflow for Validating Inhibitors

The overall logic for validating either class of inhibitor follows a clear path from biochemical confirmation to cellular relevance.

G cluster_direct Direct Inhibitor Validation (e.g., AZD9668) cluster_indirect Indirect Inhibitor Validation (e.g., GSK2793660) start Start: Compound of Interest direct_assay Protocol 1: In Vitro Enzymatic Assay (Purified NE + Substrate) start->direct_assay Direct Mechanism indirect_assay1 Protocol 1: In Vitro Enzymatic Assay (Purified Primary Target - e.g., CTSC) start->indirect_assay1 Indirect Mechanism direct_ic50 Determine IC50 (Potency) direct_assay->direct_ic50 selectivity Protocol 3: Selectivity Assay (Panel of related proteases) direct_ic50->selectivity indirect_ic50 Determine IC50 (Target Engagement) indirect_assay1->indirect_ic50 indirect_assay2 Protocol 2: Cell-Based Assay (Neutrophils + Stimulant) indirect_ic50->indirect_assay2 Confirms Target Potency indirect_downstream Measure Downstream NE Activity indirect_assay2->indirect_downstream indirect_downstream->selectivity end Validated Inhibitor Profile selectivity->end

Caption: Comparative workflow for validating direct vs. indirect NE inhibitors.

Protocol 1: In Vitro Enzymatic Assay for Direct NE Inhibition

This assay directly measures the ability of a compound to inhibit purified neutrophil elastase from cleaving a synthetic substrate.

  • Causality: The core principle is that active NE cleaves a fluorogenic substrate, releasing a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal. The rate of reduction is proportional to the inhibitor's potency (IC50).

  • Trustworthiness: This protocol is validated by including a Positive Control (a known NE inhibitor like Sivelestat) to confirm the assay can detect inhibition, a Negative Control (enzyme and substrate with no inhibitor) to establish maximal activity, and a Vehicle Control (e.g., DMSO) to ensure the solvent does not affect enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, pH 7.5).

    • Enzyme Stock: Reconstitute purified Human Neutrophil Elastase (HNE) in the assay buffer to a working concentration (e.g., 10-20 nM).

    • Substrate Stock: Prepare a stock solution of a fluorogenic NE substrate, such as MeOSuc-AAPV-AMC, in DMSO.[15][16] This substrate is highly selective for NE.[15]

    • Inhibitor Stocks: Prepare a serial dilution of the test compound (e.g., AZD9668) and the positive control inhibitor (e.g., Sivelestat) in DMSO.

  • Assay Plate Setup (96-well black plate):

    • Add 2 µL of the serially diluted test inhibitor or control inhibitor to the appropriate wells.

    • Add 2 µL of DMSO to the Negative Control and Positive Control wells.

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the HNE enzyme solution to all wells except the "No Enzyme" blank. Mix gently.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction & Measure:

    • Add 25 µL of the pre-warmed NE substrate (e.g., MeOSuc-AAPV-AMC, final concentration ~100-200 µM) to all wells to start the reaction.[17]

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the kinetic increase in fluorescence over 30-60 minutes at 37°C, using excitation/emission wavelengths appropriate for the substrate (e.g., ~380 nm Ex / ~460-500 nm Em for AMC-based substrates).[17][18]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.

    • Normalize the rates to the Negative Control (100% activity) and Blank (0% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Indirect NE Inhibition

This assay is essential for compounds like GSK2793660. It measures the functional consequence of inhibiting an upstream target (CTSC) on the activity of NE within its native cellular environment.

  • Causality: This protocol tests the hypothesis that by pre-treating neutrophils with an indirect inhibitor, the pool of activatable NE will be reduced. Upon stimulation, these treated cells should release less active NE compared to untreated cells.

  • Trustworthiness: This system relies on comparing the inhibitor-treated cells to a Vehicle Control (cells treated with DMSO). A stimulant like Phorbol 12-myristate 13-acetate (PMA) is used to induce degranulation and NE release, serving as a positive control for the cellular response.[19]

Step-by-Step Methodology:

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from whole blood collected from healthy donors using a standard method like density gradient centrifugation (e.g., using Histopaque®).[19]

    • Resuspend the purified neutrophils (>95% purity) in a suitable cell culture medium (e.g., RPMI).

  • Inhibitor Treatment:

    • Plate the isolated neutrophils in a 96-well plate.

    • Treat the cells with various concentrations of the indirect inhibitor (e.g., GSK2793660) or vehicle (DMSO) for a pre-determined time (e.g., 1-4 hours) at 37°C. This allows for cellular uptake and target engagement.

  • Stimulation and NE Release:

    • Add a stimulant such as PMA to the wells to induce neutrophil degranulation and the release of NE into the supernatant.[19] Incubate for an appropriate time (e.g., 30-60 minutes).

    • Centrifuge the plate to pellet the cells.

  • Measurement of Released NE Activity:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well black plate.

    • Add a fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC) to each well.

    • Measure the kinetic increase in fluorescence as described in Protocol 1.

  • Data Analysis:

    • Determine the rate of substrate cleavage for each condition.

    • Calculate the percentage of NE inhibition relative to the vehicle-treated, stimulated control cells.

    • Plot the percent inhibition versus inhibitor concentration to determine the cellular IC50. This value reflects the potency of the compound in a functional, cellular context.

Conclusion and Future Outlook

The validation of a neutrophil elastase inhibitor is not a one-size-fits-all process. As the case of GSK2793660 demonstrates, a deep understanding of the inhibitor's specific mechanism—whether direct or indirect—is paramount for designing experiments that yield meaningful and trustworthy data. While direct-acting inhibitors like AZD9668 can be robustly validated with biochemical assays, indirect inhibitors require a more nuanced, cell-based approach to confirm their intended downstream effect. The modest NE inhibition seen with GSK2793660, despite its potent CTSC activity, highlights the complexities of targeting upstream pathways and serves as a vital case study for researchers in the field. Future development in this area will continue to rely on these rigorous, multi-faceted validation strategies to identify safe and effective therapeutics for NE-driven diseases.

References

  • Lazaar, A. L., et al. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). British Journal of Clinical Pharmacology. Available at: [Link]

  • Various Authors. (2021). Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660). ResearchGate. Available at: [Link]

  • Lazaar, A. L., et al. (2017). Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660). National Institutes of Health. Available at: [Link]

  • Jiao, Y., et al. (2023). Neutrophil elastase: From mechanisms to therapeutic potential. National Institutes of Health. Available at: [Link]

  • Creative BioMart. Neutrophil Elastase Activity Assay Kit. Creative BioMart. Available at: [Link]

  • Elabscience. Neutrophil Elastase (NE) Activity Colorimetric Assay Kit. Elabscience. Available at: [Link]

  • Korkmaz, B., et al. (2021). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. National Institutes of Health. Available at: [Link]

  • Taut, F. J., et al. (2024). Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. National Institutes of Health. Available at: [Link]

  • De Soyza, A., et al. (2013). Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis. Thorax. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Sivelestat Sodium Hydrate?. Patsnap Synapse. Available at: [Link]

  • BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Skokowa, J., et al. (2020). Comparison of Gene Editing versus a Neutrophil Elastase Inhibitor as Potential Therapies for ELANE Neutropenia. National Institutes of Health. Available at: [Link]

  • Zhang, H., et al. (2024). Identification and functional analysis of a serine protease inhibitor using machine learning strategy. PubMed. Available at: [Link]

  • Chalmers, J. D., et al. (2022). A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf. European Respiratory Society. Available at: [Link]

  • Zhang, Y., et al. (2022). Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study. National Institutes of Health. Available at: [Link]

  • Cambridge MedChem Consulting. Serine Protease Inhibitors. Cambridge MedChem Consulting. Available at: [Link]

  • D'Auria, M. V., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. MDPI. Available at: [Link]

  • López-García, F., et al. (2021). Canonical or noncanonical? Structural plasticity of serine protease‐binding loops in Kunitz‐STI protease inhibitors. National Institutes of Health. Available at: [Link]

  • ClinicalTrials.gov. (2017). Neutrophil Elastase Inhibition as Adjunctive Therapy to Improve Glucometabolic Variables in Overweight and Obese, Insulin-Resistant Type 2 Diabetic Patients (IMPALA). ClinicalTrials.gov. Available at: [Link]

  • Sharma, A., et al. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Pharmaceutical Technology. (2017). AstraZeneca sells rights to neutrophil elastase inhibitor to Mereo. Pharmaceutical Technology. Available at: [Link]

  • Zheng, R., et al. (2022). Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy?. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2024). Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

  • Various Authors. (2020). Neutrophil elastase inhibitors as treatment for COPD. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. Neutrophil elastase – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Taut, F. J., et al. (2024). Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. PubMed. Available at: [Link]

  • Liu, X., et al. (2023). Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways. National Institutes of Health. Available at: [Link]

  • Greening, G., et al. (2010). Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD. PubMed. Available at: [Link]

  • Arumugam, M., et al. (2022). Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

GSK2793660 (hydrochloride) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GSK2793660 (hydrochloride) Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Safety Band: High Potency / Irreversible Inhibitor (Handle as OEB 4/5 equivalent)

Critical Hazard Profile & Safety Rationale

Before initiating disposal, you must understand the specific biological mechanism that dictates the safety protocol. GSK2793660 is not merely a generic chemical; it is a potent, irreversible inhibitor of Cathepsin C (CTSC/DPP-1) .

  • The Hazard: Clinical Phase I trials revealed that GSK2793660 can cause severe palmar-plantar epidermal desquamation (skin peeling) at therapeutic doses. This indicates the compound interferes with critical epidermal integrity pathways.

  • The Mechanism: As an irreversible covalent inhibitor, it binds permanently to the active site of cysteine proteases. This chemical reactivity means it can potentially modify proteins in human skin upon contact, leading to sensitization or direct toxicity.

  • The Implication: Standard "lab coat and gloves" are insufficient for spill cleanup or waste handling. Double-gloving (Nitrile) and strict isolation of waste streams are mandatory to prevent accidental dermal exposure.

Waste Segregation & Classification Protocol

GSK2793660 (hydrochloride) is a research-grade compound. While it is not explicitly listed on the EPA RCRA "P" or "U" lists, it must be classified as Non-RCRA Regulated Hazardous Waste (unless mixed with regulated solvents) but managed with High Potency/Cytotoxic precautions due to its biological activity.

Summary of Waste Streams
Waste TypeCompositionDisposal ContainerFinal Disposition
Solid Waste Pure powder, contaminated weighing boats, gloves, paper towels.Yellow/Trace Chemo Bag or Rigid HMW HDPE Container.High-Temperature Incineration
Liquid Waste (Aqueous) Cell culture media, buffers containing GSK2793660.Glass/Polypropylene Carboy labelled "Aqueous Waste with Potent Drug".Incineration (Do NOT drain dispose)
Liquid Waste (Solvent) DMSO stocks, HPLC eluents.Solvent Waste Carboy (compatible with DMSO/Acetonitrile).Fuel Blending / Incineration
Sharps Needles, broken glass, glass vials with residual drug.Red Biohazard/Sharps Bin (Rigid, puncture-proof).Incineration

Step-by-Step Disposal Workflows

A. Solid Waste (Stock & Contaminated Materials)
  • Primary Containment: Place all solid waste (weigh boats, pipette tips) immediately into a clear sealable bag (e.g., Ziploc) inside the biosafety cabinet (BSC) or fume hood.

  • Secondary Containment: Seal the primary bag and place it into the laboratory's designated Solid Hazardous Waste Drum or Yellow Cytotoxic Waste Bag .

  • Labeling: The container must be labeled: "Hazardous Waste - Toxic Solid - GSK2793660 (Cathepsin C Inhibitor)."

B. Liquid Waste (Stock Solutions & Media)
  • Never pour GSK2793660 solutions down the sink. The hydrochloride salt is water-soluble, posing a risk to aquatic life if released.

  • Segregation:

    • High Concentration (Stocks): Collect DMSO stocks in a dedicated "Halogenated/Non-Halogenated Solvent" carboy.

    • Low Concentration (Media): Collect treated cell media in a separate aqueous waste carboy. Add 10% Bleach (Sodium Hypochlorite) to the carboy only if your facility's EHS protocol permits chemical deactivation prior to pickup. Otherwise, seal as "Aqueous Hazardous Waste."

C. Empty Vial Disposal (The "RCRA Empty" Rule)
  • P-List Equivalent Handling: Although not P-listed, treat stock vials as "acutely hazardous."

  • Triple Rinse: If the vial held the pure compound, triple rinse it with a solvent capable of dissolving the residue (DMSO or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Solvent Waste container.

  • Vial Disposal: Deface the label and discard the rinsed vial into the Glass/Sharps container.

Decontamination & Spill Response

Because GSK2793660 is an irreversible inhibitor with an electrophilic warhead, oxidative destruction is the most effective decontamination method.

Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or a commercial oxidizer (e.g., Virkon-S).

Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves , Tyvek sleeves/lab coat, and safety goggles. If the spill is powder outside a hood, use N95 respiratory protection.

  • Contain: Cover the spill with absorbent pads.

  • Inactivate: Gently pour 10% Bleach over the pads, working from the outside in. Allow 15 minutes contact time to oxidize the inhibitor warhead.

  • Clean: Collect pads into a hazardous waste bag. Wipe the surface twice with water to remove bleach residue (preventing corrosion).

Visualized Decision Logic

The following diagram illustrates the decision matrix for segregating GSK2793660 waste streams to ensure compliance and safety.

WasteDisposal Start GSK2793660 Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Gloves, Weigh Boats) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Sharps Sharps / Glass StateCheck->Sharps Sharps DisposalSolid Double Bag -> Yellow/Haz Waste Bin (Incineration) Solid->DisposalSolid LiquidType Solvent Base? Liquid->LiquidType DisposalSharps Rigid Sharps Container (Incineration) Sharps->DisposalSharps Aqueous Aqueous (Media/Buffer) LiquidType->Aqueous Water/Media Organic Organic (DMSO/Methanol) LiquidType->Organic DMSO/Alc DisposalAq Aqueous Waste Carboy (Do NOT Drain) Aqueous->DisposalAq DisposalOrg Solvent Waste Carboy (Fuel Blending) Organic->DisposalOrg

Caption: Operational logic for segregating GSK2793660 waste streams. Red nodes indicate the final regulated disposal path.

References

  • Miller, B. E., et al. (2017). Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660).[1] British Journal of Clinical Pharmacology, 83(12), 2813–2820. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Guide. EPA.gov. Link

  • MedChemExpress. (2024). GSK2793660 Safety Data Sheet (SDS). MedChemExpress.com. Link

Sources

Personal protective equipment for handling GSK2793660 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

GSK2793660 is a highly potent, irreversible inhibitor of Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase 1 (DPP-1). Unlike reversible inhibitors, GSK2793660 forms a covalent bond with the enzyme, permanently disabling it until the body synthesizes new protein.

Critical Safety Alert: Clinical data indicates a specific, dose-limiting toxicity associated with this compound: Severe Epidermal Desquamation (skin peeling), particularly on the palmar and plantar surfaces (hands and feet). While this was observed following oral administration, the compound’s high potency (IC50 < 1 nM) and mechanism of action necessitate an Occupational Exposure Band (OEB) 4 or 5 handling strategy.

The "Why" Behind the Protocol: Because GSK2793660 inhibits the maturation of neutrophil serine proteases (NSPs) and has demonstrated cutaneous toxicity, dermal protection is the absolute priority . Standard lab safety is insufficient; you must prevent all potential routes of skin contact and inhalation.

Mechanism of Action & Safety Implications

To understand the risk, one must understand the pathway. GSK2793660 blocks the activation of pro-inflammatory enzymes within neutrophils.

Figure 1: Cathepsin C Inhibition Pathway

This diagram illustrates the blockade of NSP maturation. Note that while this reduces inflammation, the upstream inhibition of CTSC is linked to the skin toxicity risks.

CTSC_Pathway cluster_substrates Neutrophil Zymogens (Inactive) cluster_active Mature Serine Proteases GSK GSK2793660 (Inhibitor) CTSC Active Cathepsin C (DPP-1) GSK->CTSC Irreversible Covalent Binding Toxicity ADVERSE EVENT: Epidermal Desquamation (Skin Peeling) GSK->Toxicity Associated Risk (Mechanism Unclear) ProCTSC Pro-Cathepsin C ProCTSC->CTSC Activation ProNE Pro-Neutrophil Elastase CTSC->ProNE N-terminal Processing ProPR3 Pro-Proteinase 3 CTSC->ProPR3 NE Neutrophil Elastase (Active) ProNE->NE Maturation PR3 Proteinase 3 (Active) ProPR3->PR3

Caption: GSK2793660 irreversibly binds CTSC, preventing the activation of downstream proteases.[1] This blockade is associated with skin desquamation risks.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves alone. The following matrix is mandatory for handling GSK2793660 in powder or solution form.

Protection ZoneEquipment RequirementTechnical Rationale
Respiratory Primary: Fume Hood / BSC Class IISecondary: N95 or P100 RespiratorPrevents inhalation of aerosolized powder. Inhalation allows systemic absorption, which can trigger the specific skin toxicity associated with this drug.
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (minimum 5-8 mil)Crucial: The compound causes skin peeling. Double gloving provides a breakthrough buffer. Inspect outer gloves immediately after handling concentrated solutions (esp. DMSO).
Dermal (Body) Tyvek® Lab Coat (or equivalent impervious material) with wrist cuffs.Cotton lab coats are porous. If powder spills on cotton, it stays against your clothes/skin. Tyvek repels dust and splashes.
Ocular Chemical Safety Goggles (Indirect Vent)Standard safety glasses leave gaps. Goggles prevent dust migration to the mucosa of the eye.

Operational Protocols

Phase A: Weighing & Preparation

The highest risk of exposure occurs during the weighing of the dry powder due to static charge and potential aerosolization.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar on the vial before opening. Hydrochloride salts can be hygroscopic and clumpy, or fine and static-prone depending on the batch.

  • Technique:

    • Place a disposable absorbent mat (plastic side down) in the hood.

    • Tare the balance with the receiving vessel closed.

    • Open the GSK2793660 vial only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas.

    • Wipe Down: After closing the vial, wipe the exterior with a chemically compatible wipe (e.g., methanol-dampened) before removing it from the hood.

Phase B: Solubilization (The DMSO Factor)

GSK2793660 is typically soluble in DMSO (Dimethyl Sulfoxide).

  • The Danger: DMSO is a potent skin penetrant. If GSK2793660 is dissolved in DMSO and splashes on your skin, the DMSO will carry the inhibitor directly into your systemic circulation, bypassing the skin barrier.

  • Protocol:

    • Add solvent (DMSO) slowly down the side of the vial.

    • Vortex with the cap tightly sealed and Parafilm wrapped around the closure.

    • Inspect gloves immediately after handling DMSO solutions. Change outer gloves if any liquid contact is suspected.

Phase C: Waste Disposal
  • Solid Waste: All vials, pipette tips, and mats contaminated with GSK2793660 must be segregated into "High Potency / Cytotoxic" waste streams.

  • Destruction: Incineration is the only acceptable disposal method. Do not autoclave (heat may not destroy the chemical structure sufficiently) and never pour down the drain.

Emergency Response: Exposure Scenarios

Figure 2: Exposure Response Logic

Follow this decision tree immediately upon suspected breach of containment.

Safety_Response Start Suspected Exposure Type Identify Contact Type Start->Type Skin Dermal Contact (Powder or DMSO) Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT scrub (abrades skin) Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold eyelids open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention Inhale->Action_Inhale Medical REPORT TO MEDICAL Notify: 'Exposure to Irreversible Cathepsin C Inhibitor' Monitor for: Skin Desquamation (delayed 7-10 days) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate actions for GSK2793660 exposure. Note the delayed onset of skin symptoms (7-10 days) which requires long-term monitoring.

References

  • Miller, B. E., et al. (2017). "Epithelial desquamation observed in a Phase I study of an oral cathepsin C inhibitor (GSK2793660)." British Journal of Clinical Pharmacology, 83(12), 2813–2820.

    • Key Finding cited: Identification of palmar-plantar desquam
  • Methot, N., et al. (2008). "Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing." Journal of Biological Chemistry, 283(36), 24426-24435.

    • Key Finding cited: Mechanism of irreversible inhibition and NSP matur
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets."

    • Key Finding cited: General standards for handling hazardous chemical substances in the labor
  • National Institutes of Health (NIH). "Guidelines for Research involving Recombinant or Synthetic Nucleic Acid Molecules (and Potent Toxins)."

    • Key Finding cited: Control banding str

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK2793660 (hydrochloride)
Reactant of Route 2
GSK2793660 (hydrochloride)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.